molecular formula C6H9NO2 B1195513 (S)-4,5-Didehydropipecolic acid CAS No. 31456-71-0

(S)-4,5-Didehydropipecolic acid

Cat. No.: B1195513
CAS No.: 31456-71-0
M. Wt: 127.14 g/mol
InChI Key: YCQPUTODZKESPK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Baikiain is a non-proteinogenic alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPUTODZKESPK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331580
Record name L-Baikiain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31456-71-0
Record name Baikiain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31456-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Baikiain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biosynthetic Pathways and Pharmacological Implications of L-Baikiain

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic pathways, molecular mechanisms, and isolation protocols for L-Baikiain.

Executive Summary

L-Baikiain ((S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid) is a non-proteinogenic amino acid and a cyclic imino acid analogue of proline. Historically isolated from the wood of Baikiaea plurijuga and recently identified as a major constituent in Tara spinosa (Tara flour), it has garnered significant attention in drug development for two opposing reasons: its utility as a chiral building block for peptidomimetics and its potential toxicity as a mechanism-based inhibitor of mammalian metabolic enzymes.

This guide provides a comprehensive analysis of the biosynthetic origins of L-Baikiain, its structural relationship to L-pipecolic acid, and the critical safety protocols required when handling natural products containing this motif.

Molecular Architecture and Chemical Logic

L-Baikiain is structurally defined by a tetrahydropyridine ring containing a C4-C5 double bond. This unsaturation confers a rigid conformation distinct from its saturated counterpart, L-pipecolic acid (L-PA), and the pyrrolidine ring of L-proline.

Structural Comparison
FeatureL-ProlineL-Pipecolic Acid (L-PA)L-Baikiain
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Tetrahydropyridine)
Unsaturation NoneNone

alkene
Conformation Envelope (flexible)Chair (rigid)Half-chair (highly rigid)
pKa (COOH) ~1.99~2.15~2.05
Biological Role ProteinogenicLysine catabolite / MetaboliteSecondary metabolite / Toxin

Biosynthetic Pathways: The L-Lysine Origin

The biosynthesis of L-Baikiain is intimately linked to the catabolism of L-Lysine . While L-pipecolic acid is the primary stable product of this pathway in most organisms, L-Baikiain represents a specific branch point involving desaturation or isomerization.

The Core Pathway (Bacteria & Plants)

The consensus pathway proceeds through the formation of the cyclic Schiff base intermediate,


-piperideine-2-carboxylate (P2C).
  • 
    -Deamination:  L-Lysine is oxidatively deaminated at the 
    
    
    
    -position.[1] In bacteria (Streptomyces), this is catalyzed by L-Lysine Cyclodeaminase (LCD) . In plants, this can be mediated by transaminases or L-amino acid oxidases.
  • Cyclization: The resulting

    
    -keto- 
    
    
    
    -aminocaproic acid spontaneously cyclizes to form
    
    
    -piperideine-2-carboxylate (P2C)
    . P2C contains a C=N double bond (imine).
  • Divergence Point (Baikiain Formation):

    • Route A (Pipecolic Acid): P2C is reduced by P2C Reductase (using NADPH) to form L-pipecolic acid.

    • Route B (Baikiain): The formation of L-Baikiain requires the introduction of a C4-C5 double bond. This is hypothesized to occur via a Flavin-dependent desaturase acting on L-pipecolic acid or an Isomerase that shifts the double bond of P2C followed by reduction, though the specific "Baikiain Synthase" remains a target of active characterization in Tara species.

Pathway Visualization

The following diagram illustrates the divergence from L-Lysine to L-Baikiain and L-Pipecolic Acid.

BaikiainBiosynthesis Lysine L-Lysine LCD L-Lysine Cyclodeaminase (LCD) or L-Lysine α-Oxidase Lysine->LCD KetoAcid α-keto-ε-aminocaproic acid (Transient Linear Intermediate) P2C Δ1-Piperideine-2-carboxylate (P2C) KetoAcid->P2C Spontaneous Cyclization Baikiain L-Baikiain (4,5-dehydro-L-pipecolic acid) P2C->Baikiain Isomerization? (Plant specific) P2CR P2C Reductase (NADPH) P2C->P2CR Pipecolic L-Pipecolic Acid (Saturated) Desaturase Putative Desaturase (FAD/FMN dependent) Pipecolic->Desaturase LCD->KetoAcid P2CR->Pipecolic Desaturase->Baikiain - 2H

Caption: Biosynthetic divergence of L-Baikiain from the L-Lysine catabolic pathway. The core conversion involves cyclodeamination followed by specific desaturation.

Mechanism of Toxicity: The PIPOX Interaction

For drug development professionals, understanding the toxicology of L-Baikiain is paramount. Recent safety signals involving Tara flour have highlighted L-Baikiain's role as a suicide inhibitor .

The Target: L-Pipecolate Oxidase (PIPOX)

PIPOX is a peroxisomal enzyme responsible for oxidizing L-pipecolic acid back to P2C (reversing the biosynthetic reduction) to facilitate lysine clearance.[1]

Mechanism-Based Inactivation

L-Baikiain acts as a substrate analogue for PIPOX.

  • Binding: L-Baikiain binds to the active site of PIPOX.

  • Catalysis: PIPOX attempts to oxidize the C6-N bond.

  • Michael Acceptor Formation: Due to the pre-existing C4-C5 double bond in Baikiain, the enzymatic oxidation creates a conjugated imine system (likely 4,5-dehydro-P2C) that functions as a highly reactive electrophile (Michael acceptor).

  • Covalent Modification: A nucleophilic residue within the PIPOX active site attacks this electrophile, forming a covalent bond that irreversibly inactivates the enzyme.

  • Consequence: Accumulation of upstream lysine metabolites and potential depletion of cellular glutathione (GSH) as the cell attempts to detoxify the reactive intermediate.

Experimental Protocols

Protocol: Isolation of L-Baikiain from Natural Products (Tara spinosa)

Purpose: To isolate high-purity L-Baikiain for reference standards or toxicity assays.

Reagents:

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ)

  • Strong Cation Exchange Resin (e.g., Dowex 50W-X8, H+ form)

  • Ammonium Hydroxide (2 M)

Workflow:

  • Extraction:

    • Suspend 10 g of Tara flour in 100 mL of 70% Methanol/Water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 10,000 x g for 15 minutes. Collect supernatant.

  • Lipid Removal:

    • Partition supernatant with an equal volume of Hexane or Dichloromethane (DCM) to remove lipids/pigments. Discard organic layer.

  • Cation Exchange Chromatography:

    • Load the aqueous phase onto a pre-conditioned Dowex 50W-X8 column.

    • Wash 1: Flush with 3 column volumes (CV) of water to remove sugars and anionic compounds.

    • Elution: Elute amino acids with 2 M Ammonium Hydroxide. Collect fractions.

  • Purification (Preparative HPLC):

    • Column: C18 Preparative Column (e.g., 250 x 21 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-10% B over 20 minutes (Baikiain is highly polar).

    • Detection: ELSD (Evaporative Light Scattering) or MS (m/z 128.07 [M+H]+).

  • Crystallization:

    • Lyophilize active fractions to yield L-Baikiain as a white powder.

Protocol: Enzymatic Assay for PIPOX Inhibition

Purpose: To screen drug candidates or natural extracts for PIPOX inhibition liability.

Reagents:

  • Recombinant Human PIPOX (or Rat Liver Homogenate).

  • Substrate: L-Pipecolic Acid (5 mM).

  • Chromogen: o-Dianisidine / Peroxidase system (to detect

    
     production).
    
  • Test Compound: L-Baikiain (positive control).

Step-by-Step:

  • Pre-incubation:

    • Incubate PIPOX enzyme (10 µg/mL) with the Test Compound (various concentrations) in Potassium Phosphate buffer (pH 7.5) for 15 minutes at 37°C.

    • Note: This step allows the "suicide inhibition" covalent bond to form.

  • Reaction Initiation:

    • Add L-Pipecolic Acid (substrate) and the Peroxidase/o-Dianisidine detection mix.

  • Kinetic Measurement:

    • Monitor absorbance at 460 nm (oxidized o-dianisidine) for 10 minutes.

  • Data Analysis:

    • Compare the slope (rate) of the reaction against a vehicle control.

    • A decrease in slope dependent on pre-incubation time indicates irreversible inhibition.

Visualization of Toxicity Pathway

The following diagram maps the mechanism by which L-Baikiain disrupts cellular homeostasis.

ToxicityMechanism Baikiain L-Baikiain (Substrate Analogue) PIPOX_Active PIPOX Enzyme (Active) Baikiain->PIPOX_Active Binds Complex Enzyme-Inhibitor Complex PIPOX_Active->Complex ReactiveInt Reactive Electrophile (Michael Acceptor) Complex->ReactiveInt Catalytic Turnover PIPOX_Dead Alkylated PIPOX (Irreversibly Inhibited) ReactiveInt->PIPOX_Dead Covalent Modification GSH_Depletion Glutathione (GSH) Depletion ReactiveInt->GSH_Depletion Off-target Alkylation

Caption: Mechanism-based inactivation of L-Pipecolate Oxidase (PIPOX) by L-Baikiain, leading to enzyme death and oxidative stress.

References

  • Chittiboyina, A. G., et al. (2023). "Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis." Chemical Research in Toxicology.

  • He, M. (2006). "Pipecolic acid biosynthesis structure and function of lysine cyclodeaminase." Chemical Reviews.
  • Vranova, V., et al. (2013). "Soil pipecolic acid: its origin, biosynthesis, and role in the environment." Soil Biology and Biochemistry.
  • Zabriskie, T. M. (1996).[2] "Mechanism-based inhibition of L-pipecolate oxidase by 4,5-dehydro-L-pipecolic acid." Journal of Medicinal Chemistry.

  • Dodt, G., et al. (2000). "The crystal structure of human L-pipecolate oxidase." Journal of Biological Chemistry.

Sources

Biological activity of (S)-4,5-Didehydropipecolic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (S)-4,5-Didehydropipecolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a six-membered nitrogen-containing heterocycle, represents a fascinating and underexplored nexus of biological activity. While its role as a metabolic precursor in plant defense signaling is increasingly well-understood, its derivatives hold significant, yet not fully tapped, potential as modulators of mammalian enzymes. This guide provides a comprehensive technical overview of the known biological activities of these derivatives, with a primary focus on their roles as potent glycosidase inhibitors and as key players in plant systemic acquired resistance. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their function. This document is intended to serve as a foundational resource for researchers aiming to synthesize, evaluate, and exploit the therapeutic and agrochemical potential of this versatile chemical scaffold.

Synthesis of the this compound Scaffold and its Derivatives

The biological evaluation of this compound derivatives is contingent upon robust and versatile synthetic strategies. The core scaffold can be accessed from chiral pool starting materials, and its carboxylic acid handle provides a convenient point for diversification into esters and amides, allowing for a systematic exploration of structure-activity relationships.

Conceptual Synthetic Workflow

A general strategy involves the synthesis of the core heterocyclic acid, followed by standard coupling reactions to generate a library of derivatives. This workflow allows for the late-stage introduction of diverse chemical functionalities.

cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A Chiral Precursor (e.g., L-Pyroglutamic acid) B Ring Expansion & Functionalization A->B C Introduction of Unsaturation B->C D This compound Core C->D E Amide Coupling (Acid Chloride or Coupling Agents) D->E D->E F Esterification (Fischer or Alkyl Halide) D->F D->F G N-Substituted Amide Derivatives E->G H Ester Derivatives F->H

Figure 1: Conceptual workflow for synthesis and derivatization.
Experimental Protocol: Synthesis of N-Aryl Amide Derivatives

This protocol outlines a representative synthesis of an N-aryl amide derivative from the parent carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

  • Dissolve the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Re-dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amide derivative.

Biological Activity as Glycosidase Inhibitors

A significant and promising area of biological activity for this compound derivatives is the inhibition of glycosidases. These enzymes are critical for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus.

Mechanism of Action

Glycosidase inhibitors function by preventing the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides like glucose in the small intestine.[1] This action delays carbohydrate absorption, leading to a reduction in postprandial blood glucose levels.[1] Many inhibitors are structural mimics of the natural carbohydrate substrates and act as competitive inhibitors, binding to the enzyme's active site.

substrate Complex Carbohydrate (e.g., Starch) enzyme α-Glucosidase (in Small Intestine) substrate->enzyme Binds to Active Site product Glucose (Absorbed into Bloodstream) enzyme->product Hydrolyzes Increases Postprandial\nBlood Glucose Increases Postprandial Blood Glucose product->Increases Postprandial\nBlood Glucose inhibitor This compound Derivative inhibitor->enzyme Competitively Binds & Inhibits

Figure 2: Mechanism of α-glucosidase inhibition.
Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on a broad library of this compound derivatives are not yet published, principles from related glycosidase inhibitors can inform rational design. For example, studies on other heterocyclic scaffolds have shown that the nature and position of substituents dramatically affect inhibitory potency.[2]

  • Hydroxylation: The presence of hydroxyl groups that mimic the stereochemistry of sugars can enhance binding to the enzyme's active site. A 3-hydroxy-4,5-dehydropipecolic acid derivative has been shown to be a potent inhibitor of β-N-acetylglucosaminidase.

  • Aromatic Substituents: N-aryl or N-benzyl substitutions can introduce additional hydrophobic or π-stacking interactions with amino acid residues in the active site, potentially increasing potency and selectivity.

  • Ester vs. Amide: The choice between an ester and an amide linkage, and the nature of the R-group, will influence the compound's electronic properties, hydrogen bonding capacity, and overall lipophilicity, all of which are critical for enzyme inhibition.

Quantitative Data on Glycosidase Inhibition

The following table summarizes known inhibitory activities of relevant compounds. A comprehensive library of this compound derivatives would be required to build a detailed SAR profile.

Compound IDStructure/ClassEnzyme TargetIC₅₀ (µM)Reference
1 3-hydroxy-4,5-dehydropipecolic acid derivativeβ-N-acetylglucosaminidasePotent (exact value not specified)[3] (from initial search)
2 15-p-methoxylbenzylidene 14-deoxy-11,12-didehydroandrographolideα-glucosidase16[4]
3 Benzimidazole-thioquinoline derivative (6j)α-glucosidase28.0 ± 0.6[1]
Acarbose Positive Controlα-glucosidase750.0[1]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established colorimetric methods and is suitable for high-throughput screening of derivative libraries.[5][6]

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose as a positive control

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M) as a stop solution

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well clear flat-bottom microplate

  • Microplate reader (absorbance at 405 nm)

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme in phosphate buffer. Prepare fresh and keep on ice.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh.

  • Test Compound Stock Solutions (e.g., 10 mM): Dissolve this compound derivatives and Acarbose in DMSO.

3. Assay Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the test compounds and Acarbose in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is <1%.

  • Set up the 96-well Plate:

    • Blank (B): 100 µL phosphate buffer + 50 µL pNPG solution.

    • Control (C): 50 µL phosphate buffer + 50 µL α-glucosidase solution.

    • Test Wells (T): 50 µL of each test compound dilution + 50 µL α-glucosidase solution.

    • Positive Control (PC): 50 µL of each Acarbose dilution + 50 µL α-glucosidase solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells except the Blank. The final volume will be 150 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M Na₂CO₃ solution to all wells to terminate the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

  • Calculate Percentage Inhibition: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration that inhibits 50% of the enzyme's activity, determined using non-linear regression analysis.

Role in Plant Immunity and Systemic Acquired Resistance (SAR)

In the realm of plant biology, dehydropipecolic acid is a crucial intermediate in the biosynthesis of N-hydroxypipecolic acid (NHP), a mobile signal essential for Systemic Acquired Resistance (SAR).[3][5] SAR is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections.[7]

Biosynthetic and Signaling Pathway

Following an initial pathogen attack, plants synthesize L-lysine, which is then converted through a series of enzymatic steps into NHP. The dehydropipecolic acid intermediate is a key step in this pathway. NHP then travels systemically through the plant, priming distal, uninfected tissues for a more rapid and robust defense response upon subsequent pathogen challenge.[3][8] This signaling cascade involves the transcription factors TGA2/5/6 and is dependent on the salicylic acid (SA) receptor NPR1.[6]

cluster_local Local Infected Leaf cluster_systemic Systemic Uninfected Leaf pathogen Pathogen Attack lysine L-Lysine Biosynthesis pathogen->lysine dehydro_pip Dehydropipecolic Acid Intermediates lysine->dehydro_pip ALD1 Enzyme pip Pipecolic Acid (Pip) dehydro_pip->pip SARD4 Enzyme nhp N-Hydroxypipecolic Acid (NHP) (Mobile Signal) pip->nhp FMO1 Enzyme nhp_transported Transported NHP nhp->nhp_transported Phloem Transport tga TGA Transcription Factors (TGA2/5/6) nhp_transported->tga npr1 NPR1 Receptor nhp_transported->npr1 defense_genes Defense Gene Expression (e.g., PR genes) tga->defense_genes npr1->defense_genes sar Systemic Acquired Resistance (SAR) defense_genes->sar

Figure 3: NHP-mediated SAR signaling pathway in plants.

This pathway highlights the fundamental role of the dehydropipecolic acid scaffold in orchestrating a critical defense mechanism in the plant kingdom, making its biosynthetic enzymes potential targets for agrochemical development.

Other Potential Biological Activities and Future Directions

The structural similarity of the pipecolic acid core to various bioactive molecules suggests that its derivatives could possess a wider range of activities.

  • Antimicrobial Activity: Amide derivatives of pipecolic acid have demonstrated activity against anaerobic bacteria.[2] The this compound scaffold could be explored for novel antibacterial or antifungal agents by synthesizing derivatives with various pharmacophores known to possess antimicrobial properties.

  • Anticancer Activity: Numerous nitrogen-containing heterocyclic compounds are core structures in anticancer drugs.[9] Derivatives of this compound could be evaluated for cytotoxic activity against various cancer cell lines. The unsaturated ring offers unique conformational constraints that may lead to novel interactions with cancer-related targets.

Future research should focus on:

  • Synthesis of a Diverse Chemical Library: A systematic synthesis of ester, amide, and N-substituted derivatives is required to perform a thorough SAR analysis.

  • Broad Biological Screening: This library should be screened against a wide panel of targets, including various glycosidases, bacterial and fungal strains, and cancer cell lines.

  • Mechanistic Studies: For any identified "hits," detailed mechanistic studies, including enzyme kinetics, molecular docking, and cellular assays, should be performed to understand their mode of action.

The this compound scaffold is a promising starting point for the development of new therapeutic agents and agrochemicals. The insights and protocols provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Chen, Y., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS, 115(21), E4920-E4929. [Link]

  • Holmes, E. C., et al. (2019). Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. bioRxiv. [Link]

  • Yildiz, I., et al. (2023). N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors. Plant, Cell & Environment, 46(6), 1900-1920. [Link]

  • Yildiz, I., et al. (2023). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. bioRxiv. [Link]

  • Schnake, A., et al. (2020). Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants. Journal of Experimental Botany, 71(20), 6443-6455. [Link]

  • Wang, J., et al. (2024). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. Aging and disease, 15(1), 1. [Link]

  • Fass, R. J., & Prior, R. B. (1982). In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol. Antimicrobial agents and chemotherapy, 22(2), 350-351. [Link]

  • Al-Rooqi, M. M., et al. (2023). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Mini-Reviews in Organic Chemistry, 20(3), 221-236. [Link]

  • Sun, L., et al. (2020). The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice. Diabetologia, 63(6), 1276-1288. [Link]

  • Manna, P., & Sil, P. C. (2020). An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications. Food and Chemical Toxicology, 145, 111727. [Link]

  • Chen, J., et al. (2006). Studies on the novel alpha-glucosidase inhibitory activity and structure-activity relationships for andrographolide analogues. Bioorganic & medicinal chemistry letters, 16(10), 2735-2738. [Link]

  • Soltani, S., et al. (2020). Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents. Molecules, 25(13), 3052. [Link]

  • Ghamari, N., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4353. [Link]

  • Bio-protocol. (2017). α-Glucosidase Inhibiting Assay. [Link]

  • Nakagawa, S., et al. (2019). Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. Molecules, 24(23), 4323. [Link]

  • Hartmann, M., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant and Cell Physiology, 58(7), 1169-1180. [Link]

Sources

A Technical Guide to the Pharmacological Significance of Unsaturated Pipecolic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pipecolic acid nucleus, a six-membered heterocyclic scaffold, represents a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] As a non-proteinogenic amino acid derived from L-lysine, its derivatives have garnered significant attention for their potent and varied biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological significance of pipecolic acid derivatives, with a specific focus on unsaturated analogs. We delve into the biosynthetic origins, key mechanisms of action, and therapeutic applications of these compounds across multiple domains, including central nervous system disorders, infectious diseases, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for analysis, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

The Pipecolic Acid Scaffold: Foundational Chemistry and Biosynthesis

A Privileged Structure in Nature and Medicine

Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic amino acid that serves as a crucial building block for numerous bioactive secondary metabolites.[2][3] Its rigid, chiral structure provides an excellent platform for the stereospecific presentation of functional groups, making it a valuable synthon in drug design. The incorporation of unsaturation within the piperidine ring or its substituents introduces conformational constraints and alters electronic properties, which can significantly enhance binding affinity, selectivity, and pharmacokinetic profiles.

The Lysine Connection: Biosynthesis of Pipecolic Acid

In mammals, pipecolic acid is an intermediate in the degradation of the essential amino acid L-lysine. While the saccharopine pathway is the predominant route for lysine catabolism, the pipecolate pathway is particularly active in the brain.[4][5] This pathway begins with the conversion of L-lysine to α-keto-ε-aminocaproic acid (KAC), which non-enzymatically cyclizes to form the unsaturated intermediate, Δ¹-piperideine-2-carboxylic acid (P2C).[5] P2C is then reduced to yield L-pipecolic acid.[5] In plants, related unsaturated intermediates such as 2,3-dehydropipecolic acid are also involved in the biosynthesis of pipecolic acid, a key regulator of systemic acquired resistance (SAR).[6]

Pipecolic_Acid_Biosynthesis Figure 1: Mammalian Pipecolate Pathway cluster_key Key Lysine L-Lysine KAC α-Keto-ε-aminocaproic acid (KAC) Lysine->KAC Lysine Transaminase P2C Δ¹-Piperideine-2-carboxylic acid (P2C) (Unsaturated Intermediate) KAC->P2C Spontaneous Cyclization PipecolicAcid L-Pipecolic Acid P2C->PipecolicAcid Ketimine Reductase Key1 Unsaturated Intermediate Key2 Final Product

Caption: Mammalian biosynthesis of L-pipecolic acid from L-lysine.

Pharmacology of Natural and Synthetic Unsaturated Pipecolic Acid Derivatives

The pipecolic acid scaffold is central to compounds with a broad spectrum of pharmacological activities. While many well-studied synthetic analogs are saturated, the principles of their action often guide the development of unsaturated counterparts.

Central Nervous System (CNS) Modulation

A primary area of investigation for pipecolic acid derivatives is in the modulation of excitatory neurotransmission, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.[7]

Synthetic pipecolic acid analogs, such as cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, have been developed as potent and selective NMDA receptor antagonists.[7] These compounds show promise as anticonvulsants and neuroprotective agents.[7][8] The activity of these antagonists is highly stereospecific, with the (-)-2R,4S-isomer of one potent derivative being responsible for its pharmacological effect.[8] While many of the most potent examples are saturated, this class demonstrates the scaffold's suitability for targeting the glutamate binding site. Naturally occurring unsaturated derivatives like Baikiain, found in certain plants, represent leads for further exploration in this area.[9]

CompoundTargetActivity (IC₅₀)Therapeutic PotentialReference
LY233053 (racemate)NMDA Receptor ([³H]CGS-19755 binding)107 ± 7 nMAnticonvulsant, Neuroprotection[7]
LY235723 ((-)-isomer)NMDA Receptor ([³H]CGS 19755 binding)67 ± 6 nMAnticonvulsant, Neuroprotection[8]
SelfotelNMDA Receptor-Neuroprotection (stroke)[7][8]
Anti-Infective and Immunomodulatory Properties

The pipecolic acid moiety is integral to the structure and function of several powerful natural products.

  • Immunosuppressants: The macrolides rapamycin (Sirolimus) and FK506 (Tacrolimus) are cornerstone immunosuppressive drugs used in organ transplantation. Both contain a pipecolic acid residue that is absolutely crucial for their mechanism of action.[10] The pipecolyl group acts as a substrate mimic, enabling high-affinity binding to FK506-binding proteins (FKBPs), which initiates the downstream signaling cascade leading to immunosuppression.[10]

  • Antibiotics: Certain actinomycin analogues, produced by Streptomyces antibioticus, incorporate pipecolic acid in place of proline.[11] These compounds exhibit potent activity against gram-positive bacteria and some viruses by binding to DNA and inhibiting RNA synthesis.[11] Additionally, the synthetic derivative pirlimycin, a pipecolic acid amide of clindamycin, is effective against anaerobic bacteria.[12]

Applications in Oncology

Recent metabolomic studies have implicated pipecolic acid in cancer biology.

  • Biomarker and Functional Role: Elevated serum levels of pipecolic acid have been identified as a potential predictive biomarker for esophageal squamous cell carcinoma (ESCC).[13] Functionally, pipecolic acid helps ESCC cells mitigate oxidative stress-induced DNA damage and cell proliferation arrest, suggesting it plays a role in tumor survival.[13] This discovery opens a new avenue for therapeutic intervention targeting lysine metabolism in cancer.

  • Synthetic Scaffolds: Spirooxindoles synthesized using pipecolic acid have shown, through inverse docking analysis, high affinity for target proteins involved in cancer and Parkinson's disease pathways, highlighting the utility of the scaffold in generating novel therapeutic candidates.[14]

Key Mechanisms of Action

The diverse pharmacology of pipecolic acid derivatives stems from their ability to interact with multiple biological targets through distinct mechanisms.

Competitive Antagonism at NMDA Receptors

Many CNS-active pipecolic acid derivatives function as competitive antagonists at the glutamate binding site of the NMDA receptor. By mimicking the structure of glutamate, they occupy the receptor's active site without triggering channel opening, thereby blocking the excitatory signal.

NMDA_Antagonism Figure 2: Mechanism of NMDA Receptor Antagonism cluster_receptor NMDA Receptor on Neuronal Membrane ReceptorSite Binding Site IonChannel Ion Channel (Closed) ReceptorSite->IonChannel No Activation Signal Glutamate Glutamate (Agonist) Glutamate->ReceptorSite Binds & Activates Antagonist Unsaturated PA Derivative (Antagonist) Antagonist->ReceptorSite Binds & Blocks

Caption: Competitive antagonism at the NMDA receptor binding site.

Modulation of Oxidative Stress

As observed in ESCC, pipecolic acid can enhance the antioxidant capacity of mammalian cells.[13] Conversely, in certain neurological disorders characterized by elevated pipecolic acid levels, it is hypothesized to induce oxidative stress, potentially through metabolic pathways that generate hydrogen peroxide.[15] This dual role suggests that the cellular context and concentration are critical determinants of its effect on redox balance.

Methodologies for a Research Workflow

The study of pipecolic acid and its derivatives requires robust and sensitive analytical techniques for accurate quantification in complex biological matrices.

Analytical Quantification in Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier methods for the analysis of these compounds.[16] GC-MS typically requires a chemical derivatization step to increase the analyte's volatility, whereas LC-MS/MS can often measure the native compound directly.

GCMS_Workflow Figure 3: General Workflow for GC-MS Quantification start Biological Sample (e.g., Plasma, Tissue) step1 Homogenization & Internal Standard Spiking start->step1 step2 Protein Precipitation/ Liquid-Liquid Extraction step1->step2 step3 Derivatization (e.g., with Propyl Chloroformate) step2->step3 step4 GC-MS Injection & Analysis (Selective Ion Monitoring) step3->step4 end Data Processing & Quantification step4->end

Caption: A typical experimental workflow for pipecolic acid analysis.

Experimental Protocol: Quantification of Pipecolic Acid by GC-MS

This protocol is adapted from established methods for quantifying pipecolic acid in biological samples.[16]

Objective: To quantify pipecolic acid levels in plant leaf tissue using an internal standard.

Materials:

  • Leaf tissue (~100 mg)

  • Extraction Solvent: 80% Methanol, 20% Water

  • Internal Standard (IS): Norvaline (1 mg/mL stock)

  • Derivatization Reagent: Propyl chloroformate

  • Propanol, Pyridine, Hexane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of frozen, ground leaf tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Add 10 µL of the norvaline internal standard stock solution. The IS is critical for correcting for variations in extraction efficiency and injection volume.

    • Homogenize the sample using a tissue lyser for 5 minutes at 30 Hz, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new glass vial for derivatization.

  • Derivatization:

    • This step makes the non-volatile amino acids amenable to gas chromatography.

    • To the 100 µL of supernatant, add 250 µL of propanol and 50 µL of pyridine. Vortex briefly.

    • Add 50 µL of propyl chloroformate. Vortex immediately for 1 minute. This reaction is rapid.

    • Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analytes.

    • Allow the phases to separate. Transfer the upper hexane layer to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Use an appropriate temperature program to separate the derivatized analytes.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for derivatized pipecolic acid (e.g., m/z 172.2, 128.0) and norvaline (e.g., m/z 158.2, 72.2).[16]

  • Quantification:

    • Generate a standard curve by derivatizing known concentrations of pipecolic acid with a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of pipecolic acid to the peak area of the internal standard against the concentration of pipecolic acid.

    • Calculate the concentration of pipecolic acid in the unknown samples by interpolating their peak area ratios onto the standard curve.

Future Perspectives and Conclusion

Unsaturated derivatives of pipecolic acid represent a promising, yet relatively underexplored, area for drug discovery. The inherent structural rigidity and unique electronic properties conferred by unsaturation offer a powerful tool for optimizing lead compounds. Future research should focus on:

  • Systematic Synthesis: The development of synthetic libraries of unsaturated pipecolic acid derivatives to systematically probe structure-activity relationships (SAR) for targets like the NMDA receptor.

  • Exploring Natural Products: Investigating the pharmacology of naturally occurring unsaturated analogs, such as Baikiain, as starting points for new therapeutic agents.

  • Targeting Metabolic Pathways: Leveraging the emerging role of pipecolic acid in cancer metabolism to design inhibitors of its biosynthesis or function as novel anti-cancer strategies.

References

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130.
  • Zeier, J. (2014). Lysine catabolism, amino acid transport, and systemic acquired resistance. Plant Signaling & Behavior, 8(11), e26428. Available from: [Link]

  • Pena, I. A., & MacKenzie, A. (n.d.). Disorders of Metabolism of Lysine and Related Compounds. In Rudolph's Pediatrics, 23e. AccessPediatrics. Available from: [Link]

  • Basu, S., & Genders, A. J. (2023). Integrative physiology of lysine metabolites. Physiological Reviews, 103(4), 2479-2513. Available from: [Link]

  • Mercimek-Mahmutoglu, S., et al. (2014). Lysine restricted diet for pyridoxine-dependent epilepsy: First evidence and future trials. Molecular Genetics and Metabolism, 113(1-2), 67-76. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

  • Bhattacharjee, J. K. (1985). Role of pipecolic acid in the biosynthesis of lysine in Rhodotorula glutinis. Journal of Bacteriology, 162(1), 460-462. Available from: [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. Available from: [Link]

  • Choudhury, B. I., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3853. Available from: [Link]

  • Tjen, K. C. M. F., et al. (2000). A ring-closing metathesis-mediated route to novel enantiopure conformationally restricted cyclic amino acids. Chemical Communications, (7), 629-630. Available from: [Link]

  • van den Berg, G. A., et al. (1986). Determination of pipecolic acid in urine and plasma by isotope dilution mass fragmentography. Clinica Chimica Acta, 159(3), 229-237. Available from: [Link]

  • Struys, E. A., et al. (2000). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease, 23(Suppl 1), 15-19. Available from: [Link]

  • Dhawan, V. K., et al. (1982). In vitro activity of pipecolic acid amide of clindamycin (U-57930E) on anaerobic bacteria compared with those of clindamycin, cefoxitin, and chloramphenicol. Antimicrobial Agents and Chemotherapy, 22(2), 350-351. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

  • Formica, J. V., & Katz, E. (1973). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. Journal of Bacteriology, 116(3), 1354-1361. Available from: [Link]

  • Martínez-Muñoz, V., et al. (2014). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 4(77), 40822-40833. Available from: [Link]

  • Shiraishi, R., et al. (2011). Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress. Journal of Poultry Science, 48(3), 200-204. Available from: [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. Available from: [Link]

  • Hutzler, J., & Dancis, J. (1983). The determination of pipecolic acid: method and results of hospital survey. Clinica Chimica Acta, 128(1), 75-82. Available from: [Link]

  • Pérez-Molina, M., et al. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 30(3), 749. Available from: [Link]

  • Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3818-3827. Available from: [Link]

  • Meira, L. B., et al. (2014). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease, 29(1), 175-183. Available from: [Link]

  • Zhang, X., et al. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry, 18, 1729-1734. Available from: [Link]

  • He, M., & Tang, G. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 70(3), 263-270. Available from: [Link]

  • Keswani, R. K., et al. (2022). Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Cerebral Malaria Model. The Journal of Infectious Diseases, 225(12), 2154-2163. Available from: [Link]

  • Evans, R. H., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(7), 2115-2122. Available from: [Link]

  • Stalder, T. R., et al. (2024). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemBioChem. Available from: [Link]

  • Evans, R. H., et al. (1991). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 34(7), 2115-2122. Available from: [Link]

  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. Available from: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Available from: [Link]

  • Chen, Y., et al. (2022). New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma. Cancers, 14(19), 4867. Available from: [Link]

  • Gordon, E. B. (2024). Pipecolic Acid and Novel Insights Into Cerebral Malaria. CUNY Academic Works. Available from: [Link]

  • Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. Available from: [Link]

  • Singh, A., & Singh, A. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(6), 130808. Available from: [Link]

Sources

Technical Guide: The History, Biosynthesis, and Application of Baikiain

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, biosynthesis, and isolation of Baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid).

Executive Summary

Baikiain is a non-proteinogenic amino acid and a cyclic imino acid, chemically defined as 4,5-dehydropipecolic acid.[1][2] Originally isolated from the Rhodesian teak (Baikiaea plurijuga) in the mid-20th century, it has evolved from a phytochemical curiosity into a significant compound in two distinct fields: plant immunology , where it functions within the lysine catabolism pathway linked to Systemic Acquired Resistance (SAR), and pharmaceutical chemistry , where it serves as a rigid chiral scaffold for peptidomimetics. This guide synthesizes its historical discovery, biosynthetic origins, and modern isolation protocols.

Part 1: Historical Trajectory & Discovery

The discovery of Baikiain marks a pivotal moment in the chemotaxonomy of the Fabaceae (Leguminosae) family.

The 1950 Isolation

The compound was first isolated and characterized in 1950 by F.E. King, T.J. King, and A.J. Warwick . Working with the durable heartwood of Baikiaea plurijuga (Rhodesian teak), a tree native to Southern Africa, the team sought to understand the chemical basis of the wood's resistance to fungal decay.

  • Source Material: Baikiaea plurijuga heartwood.

  • Methodology: The team utilized paper partition chromatography, a cutting-edge technique at the time, to separate the amino acid fraction.

  • Structural Elucidation: Through catalytic hydrogenation, they converted the unknown substance into pipecolic acid , confirming its skeleton. Further degradation studies established the position of the double bond, identifying it as L-1,2,3,6-tetrahydropyridine-2-carboxylic acid .

Nomenclature

The name "Baikiain" is derived directly from the genus Baikiaea. It is frequently referenced in older literature as "4,5-dehydropipecolic acid," highlighting its structural relationship to the saturated analog, pipecolic acid (Pip).

Part 2: Chemical Characterization & Properties[3]

Baikiain is a cyclic secondary amino acid.[3] Its rigid ring structure restricts conformational flexibility, making it a valuable tool for probing the active sites of receptors and enzymes.

Table 1: Physicochemical Profile of Baikiain[5]
PropertyDataNotes
IUPAC Name (2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acidL-isomer is the natural form.
Common Name BaikiainAlso: 4,5-dehydropipecolic acid.[1][2]
Molecular Formula C₆H₉NO₂Unsaturated analog of Pipecolic acid.
Molecular Weight 127.14 g/mol
Physical State Crystalline SolidHygroscopic.
Solubility Water, Methanol, EthanolInsoluble in non-polar organic solvents (e.g., hexane).
Chirality L-configuration (S)Essential for biological activity.[2]
pKa Values pKa₁ (COOH) ≈ 2.2; pKa₂ (NH) ≈ 9.0Typical for cyclic amino acids.

Part 3: Biosynthetic Pathways & Plant Immunity[6]

The biosynthesis of Baikiain is inextricably linked to Lysine catabolism . In plants, this pathway is not merely for nitrogen recycling but is a critical signaling hub for Systemic Acquired Resistance (SAR) , the plant's induced immune system.

The Lysine-Pipecolic Acid-Baikiain Axis

Baikiain is a metabolite within the pipecolic acid pathway.[4] While Pipecolic acid (Pip) is the primary precursor for N-hydroxypipecolic acid (NHP) —the central regulator of SAR—Baikiain represents a desaturated branch or intermediate often found in legumes.

  • L-Lysine Deamination: The pathway begins with the conversion of L-Lysine to

    
    -keto-
    
    
    
    -aminocaproic acid (likely via L-Lysine
    
    
    -oxidase or aminotransferase).
  • Cyclization: This unstable intermediate spontaneously cyclizes to form

    
    -piperideine-2-carboxylic acid (P2C).
    
  • Reduction/Desaturation:

    • To Pipecolic Acid: P2C is reduced by P2C reductase (P2CR) to form Pipecolic acid.

    • To Baikiain: Baikiain is formed via the desaturation of Pipecolic acid or dehydration of 5-hydroxypipecolic acid, depending on the species-specific enzymatic machinery.

Mechanistic Diagram: Lysine Catabolism & Signaling

The following diagram illustrates the flow from Lysine to the immune signals Pip and NHP, positioning Baikiain within this metabolic grid.

Biosynthesis Lysine L-Lysine KetoAcid α-Keto-ε-aminocaproic acid Lysine->KetoAcid Lysine α-oxidase / ALD1 P2C Δ¹-Piperideine-2-carboxylic acid (P2C) KetoAcid->P2C Spontaneous Cyclization Pip L-Pipecolic Acid (Pip) P2C->Pip P2C Reductase (SARD4) Baikiain Baikiain (4,5-dehydropipecolic acid) Pip->Baikiain Desaturase / Dehydrogenase NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 (Flavin-monooxygenase) SAR Systemic Acquired Resistance (Immune Response) NHP->SAR Signal Transduction

Figure 1: The biosynthetic relationship between Lysine, Pipecolic Acid, and Baikiain in plant metabolic networks.

Part 4: Isolation & Purification Protocol

For researchers requiring high-purity Baikiain from natural sources (e.g., Baikiaea spp. or Phaseolus spp.), a protocol based on Cation Exchange Chromatography is the gold standard. This method exploits the amphoteric nature of the amino acid to separate it from sugars and neutral compounds.

Protocol: Isolation from Plant Biomass

Reagents Required:

  • Dried plant material (Leaves or Heartwood).

  • Ethanol (70% v/v).

  • Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120, H+ form).

  • Ammonium Hydroxide (2M NH₄OH).

  • Thin Layer Chromatography (TLC) plates (Silica gel).

Step-by-Step Methodology:

  • Extraction:

    • Pulverize dried plant material into a fine powder.

    • Macerate in 70% Ethanol (1:10 w/v ratio) for 24 hours at room temperature. Rationale: 70% EtOH precipitates high-molecular-weight proteins while solubilizing small molecules like amino acids.

    • Filter the extract and repeat the process twice. Combine filtrates.

  • Lipid Removal (Partitioning):

    • Evaporate ethanol under reduced pressure to obtain an aqueous residue.

    • Wash the aqueous phase with Chloroform (1:1 v/v) to remove chlorophyll and lipids. Retain the aqueous layer.

  • Ion Exchange Chromatography (The Critical Step):

    • Loading: Pass the aqueous extract through a column packed with Cation Exchange Resin (H+ form).

    • Binding: Baikiain (positively charged at acidic pH) binds to the resin. Sugars and organic acids pass through.

    • Washing: Wash the column with 5 bed volumes of distilled water until the eluate is neutral.

    • Elution: Elute the amino acids using 2M NH₄OH. Collect fractions.

  • Purification & Crystallization:

    • Concentrate the ammoniacal eluate in a rotary evaporator.

    • Redissolve the residue in a minimum volume of hot water/methanol.

    • Allow to crystallize at 4°C. Baikiain crystallizes as colorless prisms.

Workflow Visualization

IsolationProtocol Biomass Plant Biomass (Dried/Ground) Extract Ethanol Extraction (70% EtOH) Biomass->Extract Partition Lipid Removal (Chloroform Wash) Extract->Partition IEC_Load Ion Exchange (Cation Resin H+) Partition->IEC_Load IEC_Wash Water Wash (Remove Sugars) IEC_Load->IEC_Wash Flow-through IEC_Elute Elution (2M NH4OH) IEC_Wash->IEC_Elute Displacement Crystal Crystallization (MeOH/Water) IEC_Elute->Crystal

Figure 2: Operational workflow for the isolation of Baikiain using Ion Exchange Chromatography.

Part 5: Pharmaceutical Applications[2][10]

In modern drug discovery, Baikiain is utilized as a chiral building block . Its constrained tetrahydropyridine ring forces peptide backbones into specific conformations (turns or helices), which is critical for designing:

  • Peptidomimetics: Mimicking protein secondary structures to inhibit protein-protein interactions.

  • ACE Inhibitors: Derivatives of pipecolic acid and baikiain have shown potential in inhibiting Angiotensin-Converting Enzyme.

  • Neuromodulation: Due to its structural similarity to GABA and Glutamate, Baikiain derivatives are investigated for activity in the central nervous system.

References

  • King, F. E., King, T. J., & Warwick, A. J. (1950). The Chemistry of Extractives from Hardwoods. Part III. Baikiain, an Amino-acid present in Baikiaea plurijuga.[1][3] Journal of the Chemical Society, 3590-3597.

  • Hartmann, M., & Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: An integral immune-activating pathway in plants.[5] Plant Physiology, 178(1), 177-194.

  • Bernsdorff, F., et al. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102-129.

  • Cowley, J. M., et al. (2020). Structure and synthesis of baikiain and its role in plant metabolism. Phytochemistry, 173, 112298.

  • Velišek, J., & Cejpek, K. (2006). Biosynthesis of Food Constituents: Amino Acids: 4. Non-Protein Amino Acids – A Review. Czech Journal of Food Sciences, 24(3), 93-109.

Sources

Thermodynamic Stability & Conformational Dynamics of (S)-4,5-Didehydropipecolic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and conformational properties of (S)-4,5-Didehydropipecolic acid residues.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (also known as Baikiain ) is a non-proteinogenic cyclic imino acid and a naturally occurring dehydropipecolic acid analogue. Structurally, it represents a "bridging" scaffold between the high flexibility of pipecolic acid (Pip) and the rigid planarity of heteroaromatic systems.

In peptide engineering, Baikiain is deployed as a proline surrogate to modulate the thermodynamic stability of secondary structures. Its core utility lies in its unique ability to constrain the backbone dihedral angles (


) through ring planarity while altering the cis/trans isomerization equilibrium of the preceding peptide bond. This guide analyzes its thermodynamic impact on collagen triple helices and 

-turns, providing experimental protocols for quantifying these stability shifts.

Structural & Conformational Landscape

The "Dehydro" Constraint

Unlike Proline (5-membered ring) or Pipecolic acid (6-membered chair), Baikiain contains a double bond at the C4-C5 position. This unsaturation enforces a half-chair or sofa conformation, forcing atoms C3, C4, C5, and C6 into near-planarity.

  • Entropy Reduction: The double bond significantly reduces the conformational entropy (

    
    ) of the unfolded state compared to Pipecolic acid. Theoretically, this should stabilize folded structures (lower entropic penalty upon folding).
    
  • Steric Bulk: The 6-membered ring creates greater steric hindrance at the

    
    -position compared to Proline, impacting the packing density in tight motifs like the collagen triple helix.
    
Cis/Trans Isomerization Equilibrium

The peptide bond preceding imino acids (Xaa-Pro/Pip) exists in equilibrium between trans (


) and cis (

) states.
  • Proline:

    
     (approx. 20% cis in water).[1]
    
  • Pipecolic Acid: Higher intrinsic cis population due to steric relief in the cis state.[1]

  • Baikiain: The C4=C5 unsaturation alters the electronic character of the ring nitrogen (slightly less basic than Pip), but the steric constraints of the 6-membered ring generally preserve a high cis content relative to Proline. This makes Baikiain an excellent inducer of Type VI

    
    -turns , which require a cis peptide bond.
    

Isomerization cluster_0 Baikiain Effect Trans Trans Isomer (ω ≈ 180°) Favored in Collagen TS Transition State (Rotation barrier ~20 kcal/mol) Trans->TS  Slow   TS->Trans Cis Cis Isomer (ω ≈ 0°) Favored in Type VI Beta-Turns TS->Cis  K_eq   Cis->TS Note Steric bulk of 6-ring shifts equilibrium toward Cis compared to Proline.

Figure 1: Cis-Trans isomerization equilibrium.[2][3] Baikiain stabilizes the cis rotamer more effectively than Proline due to ring sterics, making it a "turn inducer" rather than a "helix stabilizer."

Thermodynamic Impact on Secondary Structures[1]

Collagen Triple Helix Stability

In collagen mimetic peptides (CMPs) of the sequence


, the stability is defined by the melting temperature (

).
  • Proline/Hyp Effect: 4(R)-Hydroxyproline (Hyp) stabilizes the triple helix via the gauche effect (exo-pucker) and water bridging.

  • Pipecolic Acid Effect: Substitution of Pro/Hyp with Pipecolic acid drastically destabilizes the triple helix (

    
     drops significantly).[1] The 6-membered ring is too bulky to fit the tight steric slots of the collagen superhelix.
    
  • Baikiain Effect: While the 4,5-unsaturation rigidifies the ring (recovering some stability lost to entropy), it does not fully compensate for the steric destabilization of the 6-membered ring.

    • Result: Baikiain-containing CMPs generally exhibit a lower

      
        than Pro/Hyp-containing peptides.
      
    • Utility: It is used as a destabilizing probe to study local unfolding or to engineer "weak spots" in collagen materials for controlled degradation.[1]

Beta-Turns and Hairpins

Conversely, Baikiain is a potent stabilizer of


-turns , specifically Type VI turns which require a cis amide bond.
  • Mechanism: The pre-organization of the

    
     angle and the propensity for the cis isomer reduces the entropic cost of nucleating the turn.[1]
    
  • Thermodynamics: Incorporation of Baikiain at the

    
     position of a turn often increases the 
    
    
    
    (stability) of cyclic peptides and hairpins compared to linear aliphatic chains.[1]

Table 1: Comparative Thermodynamic Stability

ResidueRing SizePucker PreferenceCis Content (%)Collagen

Impact

-Turn Propensity
L-Proline 5C

-endo / exo
~10-20%StandardModerate
4(R)-Hyp 5C

-exo (strong)
<10%Stabilizing (++++)Low
L-Pipecolic Acid 6Chair~30%Destabilizing (--)High
(S)-Baikiain 6Half-Chair ~25-35% Destabilizing (-)Very High

Experimental Protocols for Stability Assessment

Protocol: CD Spectroscopy for Determination

This protocol validates the thermodynamic stability of Baikiain-containing peptides.

Materials:

  • Peptide sample (

    
     mM) in Phosphate Buffer (PBS, pH 7.4).
    
  • Circular Dichroism (CD) Spectropolarimeter (e.g., Jasco J-1500).

Workflow:

  • Baseline Correction: Measure blank buffer spectrum.

  • Scan: Record spectra from 190–260 nm at 4°C to confirm secondary structure (Collagen: max at 225 nm, min at 198 nm).

  • Thermal Denaturation:

    • Monitor ellipticity at 225 nm (positive max for collagen) or 205 nm (random coil).[1]

    • Ramp temperature from 4°C to 90°C at 1°C/min .

  • Data Analysis:

    • Plot Fraction Folded (

      
      ) vs. Temperature.[1]
      
    • Fit to a two-state model to extract

      
       (inflection point).
      
    • Calculate van't Hoff enthalpy (

      
      ) from the slope.
      
Protocol: NMR Determination of K_{cis/trans}

To quantify the conformational preference of the Baikiain residue.[1]

  • Sample Prep: Dissolve peptide in

    
     or 
    
    
    
    .[1]
  • Acquisition: Acquire 1D

    
    -NMR and 2D ROESY spectra.
    
  • Assignment: Identify the

    
     signals for Baikiain. Distinct peaks will appear for cis and trans isomers due to different magnetic environments.[1]
    
  • Integration: Integrate the

    
     (or distinct side chain) peaks.
    
    • Verify assignment using ROESY (cross-peaks between

      
       and 
      
      
      
      indicate cis;
      
      
      and
      
      
      indicate trans).

Workflow Start Peptide Synthesis (Fmoc-Baikiain-OH) Purification HPLC Purification (>95% Purity) Start->Purification CD_Spec CD Spectroscopy (Thermal Melt) Purification->CD_Spec  Path A: Thermal Stability   NMR_Spec NMR Spectroscopy (Cis/Trans Ratio) Purification->NMR_Spec  Path B: Conformational State   Data_Analysis Thermodynamic Parameters (Tm, ΔH, Keq) CD_Spec->Data_Analysis NMR_Spec->Data_Analysis

Figure 2: Experimental workflow for characterizing Baikiain residues.

References

  • Conformational Analysis of Pipecolic Acid Derivatives Structure and conformational dynamics of pipecolic acid and its derivatives. *Source: [1]

  • Thermodynamic Stability of Collagen Model Peptides Equilibrium thermal transitions of collagen model peptides. *Source: [1]

  • Proline Analogues in Peptide Design The role of ring puckering and non-covalent interactions in conformational chirality. *Source: [1]

  • Cis-Trans Isomerization in Proline Homologs Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds. *Source: [1]

  • Baikiain as a Modulating Agent Compositions with modulating agents (Patent US8795693B2). *Source: [1]

Sources

Technical Guide: (S)-4,5-Didehydropipecolic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4,5-Didehydropipecolic acid (also known as (-)-Baikiain or (S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid) is a non-proteinogenic amino acid characterized by a cyclic six-membered ring containing a specific unsaturation at the 4,5-position.[1]

Unlike its saturated counterpart (L-pipecolic acid) or the five-membered analog (L-proline), this compound offers a unique conformational constraint combined with a reactive alkene handle. This guide details its utility in peptidomimetics for inducing type-II


-turns, its synthesis via Ring-Closing Metathesis (RCM), and its role as a divergent intermediate for complex alkaloids and HCV NS5A inhibitors.

Part 1: Structural Utility & Pharmacophore Integration[2]

Conformational Restriction

In drug design, entropy penalties often hinder the binding of flexible peptides to their targets. This compound acts as a "molecular staple," reducing the entropic cost of binding by locking the peptide backbone into specific geometries.

  • 
     (Chi) Space Constraint:  The endocyclic double bond flattens the ring (half-chair conformation) compared to the chair conformation of pipecolic acid.
    
  • 
     and 
    
    
    
    Angles:
    When incorporated into a peptide chain, the rigidity of the secondary amine restricts the
    
    
    torsion angle, strongly favoring cis-peptide bond formation or specific turn structures (typically Type II
    
    
    -turns) depending on the solvent and flanking residues.
The "Chiral Pool" Advantage

(S)-Baikiain serves as a versatile chiral scaffold. The C4-C5 double bond is amenable to stereoselective functionalization, allowing access to:

  • (2S, 4S, 5S)-4,5-Dihydroxypipecolic acid: A glycosidase inhibitor mimic.

  • 4-Hydroxypipecolic acids: Via hydroboration-oxidation.

  • Supramolecular Assemblies: Used to rigidify collagen mimetics.

Part 2: Synthetic Methodologies

While natural extraction from Baikiaea plurijuga is possible, it is low-yielding and seasonally dependent. The industry standard for scalable, enantiopure synthesis is Ring-Closing Metathesis (RCM) .

Protocol: Enantioselective Synthesis via RCM

This protocol describes the synthesis of N-Boc-(S)-4,5-didehydropipecolic acid ester from a serine-derived aldehyde or similar chiral allylamine precursor.

Precursor: N-Boc-L-allylglycine or a Serine-derived vinyl equivalent. Catalyst: Grubbs 2nd Generation Catalyst (G-II).[2]

Step-by-Step Workflow
  • Substrate Preparation:

    • Begin with N-Boc-L-allylglycine methyl ester .

    • Perform N-alkylation with allyl bromide (NaH, DMF, 0°C) to generate the diene precursor (N-Boc-N-allyl-L-allylglycine methyl ester). Note: This forms the requisite framework for forming a 6-membered ring.

  • Ring-Closing Metathesis (RCM):

    • Solvent: Anhydrous Dichloromethane (DCM). Critical: Degas solvent thoroughly with Argon to remove oxygen, which deactivates the ruthenium carbene.

    • Concentration: Dilute conditions (0.01 M to 0.05 M) are mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

    • Catalyst Loading: Add Grubbs II catalyst (2–5 mol%).

    • Reaction: Reflux (40°C) for 2–4 hours. Monitor by TLC for disappearance of the diene.

  • Purification:

    • Concentrate in vacuo.[3]

    • Catalyst Removal: The ruthenium residue is dark and sticky. Filtration through a pad of silica gel or treatment with activated charcoal/tris(hydroxymethyl)phosphine is recommended to sequester Ru species.

    • Isolate the cyclic olefin (N-Boc-(S)-4,5-dehydropipecolate) via flash column chromatography (Hexanes/EtOAc).

  • Saponification (Optional):

    • Treat with LiOH in THF/H2O to yield the free acid.

Visualization: RCM Synthetic Pathway

RCM_Synthesis Start L-Allylglycine Derivative Alkylation N-Allylation (Allyl Bromide/NaH) Start->Alkylation Diene N,N-Diallyl Precursor Alkylation->Diene Yield >85% RCM_Step RCM Reaction (Grubbs II, DCM, Reflux) Diene->RCM_Step Dilute (0.01M) Product (S)-N-Boc-Baikiain Ester RCM_Step->Product Cyclization

Caption: Figure 1. Synthesis of (S)-Baikiain scaffold via Ring-Closing Metathesis (RCM) of diallyl precursors.

Part 3: Functionalization & Applications

Once the this compound scaffold is secured, it acts as a divergent point for library generation.

Divergent Synthesis Table
Reaction TypeReagentsProductApplication
Dihydroxylation OsO₄, NMO(2S, 4S, 5S)-4,5-Dihydroxypipecolic acidGlycosidase Inhibitors
Epoxidation mCPBA4,5-Epoxypipecolic acidReactive electrophile for ring opening
Hydrogenation H₂, Pd/C(S)-Pipecolic acidGeneral peptidomimetics
Hydroboration BH₃·THF, then H₂O₂4-Hydroxypipecolic acidCollagen stability studies
Critical Safety Note: Toxicity Awareness

Recent toxicological studies (associated with the "Tara Flour" incidents) have identified high concentrations of Baikiain in Tara spinosa. While valuable as a building block, (S)-Baikiain is metabolically unstable in vivo in certain contexts, potentially forming reactive metabolites that deplete glutathione or inhibit L-pipecolate oxidase.[4]

  • Implication for Drug Design: When using this scaffold in drug candidates, metabolic stability studies (microsomal stability assays) are critical to ensure the alkene moiety does not become a "metabolic liability" or cause idiosyncratic toxicity.

Visualization: Functionalization Tree

Functionalization Baikiain (S)-4,5-Dehydropipecolic Acid (The Scaffold) Pipecolic (S)-Pipecolic Acid (Saturated) Baikiain->Pipecolic H2, Pd/C Dihydroxy 4,5-Dihydroxy-PA (Sugar Mimic) Baikiain->Dihydroxy OsO4, NMO (Upjohn) Epoxide 4,5-Epoxide (Electrophile) Baikiain->Epoxide mCPBA Peptide Restricted Peptide (Beta-Turn Inducer) Baikiain->Peptide SPPS Coupling

Caption: Figure 2.[4] Divergent functionalization of the (S)-4,5-dehydropipecolic acid core.

References

  • Synthesis via RCM: Rutjes, F. P. J. T., & Schoemaker, H. E. (1997). Ruthenium-Catalyzed Ring Closing Metathesis of Non-Proteinogenic Amino Acids. Tetrahedron Letters. Link

  • Conformational Analysis: Zhang, R., & Madalengoitia, J. S. (2003). Synthesis and Conformational Analysis of 4,5-Dehydropipecolic Acid Containing Peptides. Journal of Organic Chemistry. Link

  • Toxicity & Safety: Marler, B. (2023). Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with Recalled Frozen French Lentil & Leek?. Marler Blog/FDA Reports. Link

  • Biosynthesis: Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Link

  • Peptidomimetics: Han, S. Y., & Kim, Y. A. (2020). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure. Link

Sources

Methodological & Application

Enantioselective Synthesis of (S)-4,5-Didehydropipecolic Acid: A Comprehensive Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-4,5-Didehydropipecolic Acid

This compound, also known as (S)-baikiain, is a non-proteinogenic cyclic amino acid that has garnered significant attention from the scientific community. Its structural motif is a key component in a variety of natural products and pharmacologically active compounds. The constrained conformation of the pipecolic acid ring system makes it a valuable building block in the design of peptidomimetics and other molecules with specific three-dimensional architectures, which can lead to enhanced biological activity and selectivity. The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure this compound is therefore of paramount importance for advancing research in medicinal chemistry and drug discovery.

This application note provides a detailed overview and step-by-step protocols for the enantioselective synthesis of this compound, with a focus on a robust and widely applicable strategy employing ring-closing metathesis (RCM). The causality behind experimental choices, self-validating aspects of the protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in the field.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of pipecolic acid and its derivatives has been approached through several distinct strategies[1][2]. These can be broadly categorized as:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, (S)-lysine can be a starting point for the synthesis of (S)-pipecolic acid derivatives.

  • Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient approach employs a chiral catalyst to induce enantioselectivity in a reaction. This includes methods like asymmetric hydrogenation, alkylation, and, as will be detailed here, ring-closing metathesis.

  • Chemoenzymatic Methods: These strategies leverage the high stereoselectivity of enzymes to perform key transformations in the synthetic sequence, often involving kinetic resolutions or desymmetrization reactions.

While each of these approaches has its merits, catalytic asymmetric synthesis, particularly leveraging the power of ring-closing metathesis (RCM), has emerged as a highly efficient and versatile strategy for the construction of unsaturated heterocyclic systems like this compound[3][4]. The RCM approach offers a direct and convergent route to the cyclic core with excellent control over the stereochemistry.

Featured Protocol: Enantioselective Synthesis via Ring-Closing Metathesis

This section details a highly effective protocol for the synthesis of this compound, adapted from the work of Ginesta, Pericàs, and Riera[3]. This strategy relies on a sequence of well-established and reliable reactions, ensuring high enantiopurity and good overall yields.

Overall Synthetic Strategy

The synthesis commences with a commercially available achiral homoallylic alcohol, which undergoes a Sharpless asymmetric epoxidation to install the key stereocenter. The resulting chiral epoxide is then opened with an amine, followed by N-protection and a subsequent ring-closing metathesis to form the six-membered ring. Finally, oxidation of the resulting diol affords the target this compound.

Synthetic_Workflow A Homoallylic Alcohol B (S)-Epoxy Alcohol A->B Sharpless Asymmetric Epoxidation C Amino Diol B->C Epoxide Ring-Opening (Allylamine) D N-Boc Protected Amino Diol C->D N-Protection (Boc)₂O E Cyclic Diol D->E Ring-Closing Metathesis (Grubbs' Catalyst) F This compound E->F Oxidation

Caption: Overall workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-but-2-en-1-ol

This initial step is crucial as it establishes the stereochemistry of the entire synthesis. The Sharpless asymmetric epoxidation is a highly reliable and predictable reaction for the enantioselective epoxidation of allylic alcohols[5][6].

  • Materials:

    • (E)-but-2-en-1-ol

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • (+)-Diethyl L-tartrate ((+)-DET)

    • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

    • Dichloromethane (DCM), anhydrous

    • 4 Å Molecular sieves, powdered

    • Aqueous solution of NaOH

    • Brine

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) and powdered 4 Å molecular sieves.

    • Cool the flask to -20 °C in a cryocooler or an appropriate cooling bath.

    • Add (+)-Diethyl L-tartrate (1.2 equivalents) to the stirred suspension.

    • Add Titanium(IV) isopropoxide (1.0 equivalent) dropwise to the mixture. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

    • Add (E)-but-2-en-1-ol (1.0 equivalent) to the reaction mixture.

    • Add a solution of tert-butyl hydroperoxide (1.5 equivalents) in the non-polar solvent dropwise, maintaining the internal temperature below -15 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH pre-cooled to 0 °C. Stir vigorously for 1 hour at 0 °C, during which a white precipitate will form.

    • Allow the mixture to warm to room temperature and filter through a pad of Celite®. Wash the filter cake with DCM.

    • Separate the organic layer from the filtrate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,3S)-3-methyloxiran-2-yl)methanol.

Protocol 2: Regioselective Epoxide Ring-Opening and N-Protection

The regioselective opening of the epoxide with an amine is a key step in building the backbone of the target molecule. Subsequent protection of the resulting secondary amine is necessary for the following RCM step[3].

  • Materials:

    • ((2S,3S)-3-methyloxiran-2-yl)methanol

    • Allylamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Procedure:

    • In a sealed tube, dissolve the epoxy alcohol (1.0 equivalent) in methanol.

    • Add a large excess of allylamine (5-10 equivalents).

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess allylamine and methanol.

    • Dissolve the crude amino diol in dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield tert-butyl allyl((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate.

Protocol 3: Ring-Closing Metathesis

This is the key ring-forming step, utilizing a Grubbs-type catalyst to form the tetrahydropyridine ring[4][7].

  • Materials:

    • tert-butyl allyl((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate

    • Grubbs' Catalyst® (1st or 2nd Generation)

    • Dichloromethane (DCM), anhydrous and degassed

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc protected amino diol (1.0 equivalent) in anhydrous and degassed DCM to make a dilute solution (typically 0.01-0.05 M).

    • Add Grubbs' catalyst (2-5 mol%) to the solution.

    • Heat the reaction mixture to reflux (around 40 °C) and stir for 4-12 hours. The progress of the reaction can be monitored by the evolution of ethylene gas and by TLC analysis.

    • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the cyclic diol, tert-butyl (3S,4R)-3,4-dihydroxy-3,4-dihydropyridine-1(2H)-carboxylate.

RCM_Mechanism cluster_0 Catalytic Cycle A [Ru]=CH₂ C Metallocyclobutane Intermediate A->C + Diene B Substrate D Product + [Ru]=CH₂ C->D - Ethylene D->A Regeneration

Caption: Simplified mechanism of Ring-Closing Metathesis.

Protocol 4: Oxidation to the Carboxylic Acid

The final step involves the oxidation of the vicinal diol to the corresponding carboxylic acid. Several methods can be employed for this transformation. A two-step diol cleavage followed by oxidation is often reliable.

  • Materials:

    • tert-butyl (3S,4R)-3,4-dihydroxy-3,4-dihydropyridine-1(2H)-carboxylate

    • Sodium periodate (NaIO₄)

    • Ruthenium(III) chloride (RuCl₃), catalytic amount

    • Sodium hypochlorite (NaClO) solution or other suitable co-oxidant

    • Acetonitrile (MeCN), Carbon tetrachloride (CCl₄), Water

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate (EtOAc)

    • Aqueous HCl

  • Procedure:

    • Dissolve the cyclic diol (1.0 equivalent) in a mixture of acetonitrile, carbon tetrachloride, and water (e.g., 2:2:3 v/v/v).

    • Add a catalytic amount of RuCl₃ hydrate.

    • Add sodium periodate (4.0 equivalents) portion-wise to the vigorously stirred mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude N-Boc protected this compound can be purified by flash chromatography or crystallization.

    • For the free amino acid, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Data Summary

The following table summarizes typical results for the key steps in the synthesis of this compound via the RCM approach.

StepReactionKey ReagentsTypical Yield (%)Enantiomeric Excess (%)Reference
1Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, TBHP85-95>95[5]
2Epoxide Ring-Opening & N-ProtectionAllylamine, (Boc)₂O70-85-[3]
3Ring-Closing MetathesisGrubbs' Catalyst®80-95-[3][7]
4OxidationNaIO₄, RuCl₃75-90-[3]

Conclusion and Future Perspectives

The enantioselective synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and the development of novel therapeutics. The ring-closing metathesis strategy detailed in this application note provides a reliable and efficient route to this valuable building block in high enantiopurity. The modularity of this synthetic sequence allows for the potential synthesis of various analogs by employing different substituted allylic alcohols or amines in the initial steps.

Future research may focus on further optimizing the catalytic systems to reduce catalyst loading and improve turnover numbers, thereby enhancing the overall efficiency and sustainability of the synthesis. Additionally, the exploration of enzymatic methods for the key transformations could offer even greater selectivity and milder reaction conditions. The protocols provided herein serve as a robust foundation for researchers to access this compound and to explore its potential in the design and synthesis of next-generation bioactive molecules.

References

  • Laschat, S.; Dickner, T. Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids1999 , 16 (3-4), 297-320. [Link]

  • Ginesta, X.; Pericàs, M. A.; Riera, A. Straightforward entry to the pipecolic acid nucleus. Enantioselective synthesis of baikiain. Tetrahedron Letters2002 , 43 (41), 7439-7441. [Link]

  • Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition2006 , 45 (23), 3760-3765. [Link]

  • Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. Journal of the American Chemical Society1980 , 102 (18), 5974-5976. [Link]

  • Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society1987 , 109 (19), 5765-5780. [Link]

  • Carretero, J. C.; Arrayás, R. G. Recent Applications of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Chemical Society Reviews2008 , 37 (6), 1197-1209. [Link]

  • Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry1981 , 46 (19), 3936-3938. [Link]

  • Trnka, T. M.; Grubbs, R. H. The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research2001 , 34 (1), 18-29. [Link]

Sources

Ring-closing metathesis strategies for didehydropipecolic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring-Closing Metathesis for Didehydropipecolic Acid Production

Executive Summary

Didehydropipecolic acid, specifically the 4,5-dehydro isomer (Baikiain) , represents a critical non-proteinogenic amino acid scaffold in drug discovery, serving as a conformationally restricted proline surrogate. While Ring-Closing Metathesis (RCM) is the premier strategy for its assembly, the synthesis is often plagued by double-bond migration (isomerization) and dimerization .

This guide details a field-proven protocol for the production of N-protected 4,5-didehydropipecolic acid esters. It prioritizes catalyst longevity and isomerization suppression , utilizing a ruthenium-based catalytic cycle optimized with quinone additives to arrest hydride-induced migration.

Strategic Considerations & Mechanistic Logic

The Isomerization Challenge

The primary failure mode in nitrogen-heterocycle RCM is the migration of the olefin double bond from the desired C4=C5 position to the thermodynamically stable C5=C6 (enamine) or C1=C6 (imine) positions.

  • Causality: This is driven by the formation of ruthenium-hydride (Ru-H) species, often generated by the decomposition of the catalyst or interaction with basic amines.

  • Counter-Strategy:

    • N-Protection: Use electron-withdrawing groups (Boc, Cbz, Ts) to reduce the Lewis basicity of the nitrogen, preventing it from coordinating to the Ru center.

    • Additives: Introduce 1,4-benzoquinone or 2,6-dichloro-1,4-benzoquinone . These oxidants scavenge Ru-H species, effectively "resetting" the catalyst and preventing the isomerization cycle.

Catalyst Selection
  • Grubbs II (G-II): High activity but higher propensity for isomerization.

  • Hoveyda-Grubbs II (HG-II): Preferred for difficult closures due to high stability and "release-return" mechanism, though it can also promote migration if not buffered with additives.

  • Recommendation: Use Grubbs II for standard substrates due to faster turnover, strictly in the presence of benzoquinone.

Thermodynamic vs. Kinetic Control

To favor the 6-membered ring over intermolecular oligomerization (dimerization), the reaction must run under high dilution (0.01 – 0.05 M) . This kinetically favors the intramolecular RCM event.

Experimental Workflow Visualization

The following diagrams illustrate the mechanistic pathway and the operational workflow.

RCM_Pathway Precursor Diene Precursor (N-Allyl-Allylglycine) Ru_Init Ru-Carbene Initiation Precursor->Ru_Init Catalyst Loading MCB Metallocyclobutane Intermediate Ru_Init->MCB Cycloaddition Product 4,5-Didehydropipecolate (Target) MCB->Product Product Release (- Ethylene) Ru_H Ru-Hydride Species Product->Ru_H Ru-H Formation (Side Rxn) Isomer 5,6-Dehydro Isomer (Undesired Enamine) Ru_H->Product Blocked by Benzoquinone Ru_H->Isomer Isomerization

Figure 1: RCM Mechanism and the critical suppression of the isomerization pathway via additives.

Workflow Step1 1. Precursor Assembly (Allylation of N-Boc-Allylglycine) Step2 2. RCM Setup (DCM, 0.02M, N2 Sparging) Step1->Step2 Step3 3. Catalyst Addition (Grubbs II + 10 mol% Benzoquinone) Step2->Step3 Step4 4. Reaction Monitoring (TLC/NMR for conversion) Step3->Step4 Step5 5. Quench & Purification (DMSO/Silica or Pb(OAc)4) Step4->Step5

Figure 2: Operational workflow for the high-fidelity synthesis of Baikiain scaffolds.

Detailed Protocol: Synthesis of Methyl N-Boc-4,5-didehydropipecolate

Target Molecule: Methyl (S)-1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylate.

Reagents & Equipment
  • Substrate: Methyl N-Boc-N-allyl-L-allylglycinate (prepared via standard allylation of N-Boc-allylglycine).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Additive: 1,4-Benzoquinone (purified).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Equipment: Schlenk line or N2-glovebox, reflux condenser.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Dissolve Methyl N-Boc-N-allyl-L-allylglycinate (1.0 equiv, e.g., 2.0 mmol) in anhydrous DCM.

  • Dilution is Key: Adjust the volume to achieve a concentration of 0.02 M (e.g., 100 mL DCM for 2 mmol).

    • Expert Insight: Concentrations >0.05 M significantly increase the risk of intermolecular dimerization.

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (which decomposes the catalyst) and ethylene (once the reaction starts).

Step 2: Additive Introduction

  • Add 1,4-Benzoquinone (0.1 equiv, 10 mol%).

    • Mechanism:[1][2][3] This acts as a hydride scavenger. If the Ru catalyst degrades to a hydride, the quinone oxidizes it, preventing it from catalyzing the migration of the double bond to the enamine position.

Step 3: Catalyst Addition & Cyclization

  • Add Grubbs II catalyst (0.05 equiv, 5 mol%) in one portion as a solid or dissolved in a minimum amount of degassed DCM.

  • Fit the flask with a reflux condenser and heat to reflux (40°C) under a nitrogen atmosphere.

  • Monitor: Stir for 2–4 hours. Monitor via TLC (stain with KMnO4) or 1H NMR.

    • Endpoint: Disappearance of the terminal alkene signals (multiplets at ~5.0–5.8 ppm) and appearance of the internal cyclic alkene signal (singlet-like or broad doublet at ~5.7–5.8 ppm).

Step 4: Quenching & Ruthenium Removal

  • Once complete, cool to room temperature.

  • Scavenging Ru: Add DMSO (50 equiv relative to catalyst) or activated charcoal and stir for 12 hours. Alternatively, use a commercial metal scavenger (e.g., SiliaMetS®).

  • Concentrate the solvent under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, typically 9:1 to 4:1).

  • Result: A colorless to pale brown oil/solid.

    • Yield Expectation: 85–95%.[4]

Data Analysis & Validation

The following table summarizes the expected analytical data for validating the correct isomer (4,5-dehydro) versus the migrated isomer (5,6-dehydro).

FeatureTarget: 4,5-Didehydropipecolate (Baikiain)Undesired: 5,6-Didehydropipecolate (Enamine)
Alkene Proton Shift

5.6 – 5.9 ppm (m, 2H)

6.0 – 6.5 ppm (d, 1H, adjacent to N)
C-H Correlation (HMBC) Correlations to C3 and C6Strong correlation N-C-H to Carbonyl
Stability Stable on Silica GelUnstable, hydrolyzes to keto-acid
Carbon NMR Two alkene carbons (~124, 126 ppm)Enamine carbons (one shielded, one deshielded)

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Conversion Presence of starting diene after 4h.Ethylene inhibition. Ensure vigorous N2 sparging to drive equilibrium. Add fresh catalyst (2 mol%).
Dimer Formation Mass spec shows 2M+ peak.[5]Reaction too concentrated. Dilute to 0.01 M or use slow addition of catalyst.
Isomerization Product signals shift to >6.0 ppm; dark reaction mixture.Ru-H formation. Increase Benzoquinone loading to 20 mol% or switch to Hoveyda-Grubbs II with chlorocatecholborane (10 mol%).
Catalyst Death Reaction stops at 50% conversion.Oxygen poisoning or impure substrate (amines/sulfur). Repurify precursor; ensure strict anaerobic conditions.

References

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N

    
    -Amino Acids. 
    
    • Source: Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N
    • URL:[Link]

  • Prevention of Double Bond Migr

    • Source: Prevention of Double Bond Migr
    • Context: Discusses the use of additives to suppress Ru-H species.
    • URL:[Link] (General reference for quinone strategy).

  • Synthesis of Pipecolic Acid and Baikiain via RCM.

    • Source: Synthesis of Pipecolic Acid and Baikiain - ResearchG
    • URL:[Link]

  • Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline (Analogous Protocol).

    • Source: Organic Syntheses Procedure.[6]

    • URL:[Link]

  • Recent Applications in Natural Product Synthesis of Dihydrofuran and -pyran form

    • Source: Organic & Biomolecular Chemistry.[1][7][8]

    • URL:[Link]

Sources

Synthesis of peptidomimetics containing L-Baikiain scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

L-Baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid) is a non-proteinogenic amino acid that serves as a critical "proline mimic" in modern drug design. Structurally, it is a six-membered unsaturated ring (dehydropipecolic acid).

Unlike Proline, which locks the peptide backbone dihedral angle (


) at approximately -65°, Baikiain introduces a unique set of conformational constraints due to the endocyclic alkene (C4=C5). This unsaturation flattens the ring, altering the endo/exo puckering equilibrium and forcing the peptide backbone into specific 

-turn geometries (often Type II' or VI).

Why use L-Baikiain?

  • Proteolytic Stability: The non-natural ring structure resists cleavage by standard proteases (trypsin/chymotrypsin).

  • Conformational Locking: It rigidifies macrocycles, reducing the entropic penalty of binding to biological targets.[1]

  • Functional Handle: The alkene provides a site for late-stage functionalization (e.g., dihydroxylation or epoxidation) to create library diversity.

Strategic Synthesis of the Fmoc-L-Baikiain Scaffold

While enzymatic resolution is possible, the most scalable and chemically robust method for drug discovery applications is Ring-Closing Metathesis (RCM) . This route preserves the chirality of the starting material (L-Allylglycine) and allows for the facile installation of the Fmoc group required for Solid Phase Peptide Synthesis (SPPS).

2.1. Synthesis Workflow (Graphviz)

BaikiainSynthesis Start L-Allylglycine Step1 1. N-Protection (Fmoc) 2. Allylation Start->Step1 Fmoc-OSu, NaHCO3 Allyl Bromide Inter Bis-olefin Precursor Step1->Inter Purification RCM Ring-Closing Metathesis (Grubbs II Catalyst) Inter->RCM DCM, Reflux, 12h Product Fmoc-L-Baikiain RCM->Product Yield: ~85% >99% ee

Figure 1: The RCM pathway ensures enantiomeric retention by utilizing the chiral pool starting material L-Allylglycine.

2.2. Detailed Synthetic Protocol

Step 1: Precursor Assembly

  • Starting Material: L-Allylglycine.

  • Reagents: Fmoc-OSu (N-protection) followed by Allyl Bromide (N-alkylation).

  • Critical Insight: Standard N-alkylation can lead to over-alkylation. Use controlled conditions (e.g., reductive amination with allyl aldehyde) or precise stoichiometry with allyl bromide/K2CO3 to ensure mono-allylation if not already cyclized. Note: A more common robust route uses L-glutamic acid or serine derivatives to establish the two alkenes.

Step 2: Ring-Closing Metathesis (The Key Step)

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Concentration: Dilute conditions (5 mM) are mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Procedure:

    • Dissolve the bis-olefin precursor in degassed DCM.

    • Add G-II catalyst (2-5 mol%).

    • Reflux under Argon for 4–12 hours.

    • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or commercial scavenger silica) to remove Ruthenium, which can catalyze isomerization or degrade the peptide later.

Integration into Peptidomimetics (SPPS Protocol)

Incorporating L-Baikiain into a peptide chain presents specific challenges. It is a sterically hindered secondary amine . Standard coupling protocols (DIC/HOBt) often fail or result in low yields.

3.1. The "Difficult Coupling" Cycle

SPPS_Cycle Resin Resin-Peptide-NH2 Coupling Coupling Reaction (2-4 hours, Double Couple) Resin->Coupling Baikiain Fmoc-Baikiain-OH Activation Activation: HATU / HOAt / DIEA Baikiain->Activation Activation->Coupling QC QC: Chloranil Test Coupling->QC NextStep Fmoc Deprotection QC->NextStep Blue (Pass) Retry Re-couple with PyBOP or Acid Fluoride QC->Retry Colorless (Fail) Retry->Coupling

Figure 2: Optimized SPPS cycle for sterically hindered secondary amines like Baikiain.

3.2. Step-by-Step SPPS Protocol

A. Resin Selection

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[2][3]

  • Reasoning: If Baikiain is the C-terminal residue, 2-CTC prevents Diketopiperazine (DKP) formation, a common side reaction for proline-like residues during the deprotection of the second amino acid.

B. Coupling to the N-terminus of Baikiain (The Hard Step) Once Baikiain is on the chain, coupling the next amino acid to the Baikiain secondary amine is the bottleneck.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).[4][5][6]

  • Stoichiometry: 4 eq AA : 3.8 eq HATU : 4 eq HOAt : 8 eq DIPEA.

  • Time: extend coupling to 2–4 hours or perform double coupling (repeat the step with fresh reagents).

C. Monitoring (Self-Validating System)

  • Do NOT use the Kaiser Test. It detects primary amines and will yield a false negative for Baikiain.

  • Mandatory Protocol: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test .

    • Positive (Free secondary amine): Dark Blue/Green precipitate.

    • Negative (Coupled): No color change/Yellow.

D. Fmoc Deprotection

  • Standard 20% Piperidine in DMF is effective. The internal double bond of Baikiain is stable to these basic conditions.

Quantitative Data & Specifications

ParameterSpecification / ConditionNotes
Monomer MW 349.4 g/mol (Fmoc-Baikiain)Store at 4°C, desiccated.
Coupling Reagent HATU / HOAt Superior to HBTU for secondary amines.
Coupling Time 2 x 120 minDouble coupling recommended.
Monitoring Chloranil Test Kaiser test is invalid.
Cleavage Cocktail TFA / TIS / H2O (95:2.5:2.5)Avoid silanes if reducing alkene is a risk (rare).
Chirality Check Chiral HPLC (AD-H Column)Monitor for racemization post-coupling.

References

  • Original Synthesis & RCM Application

    • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N

      
      -Amino Acids. Org.[7][8] Lett. (2001).
      
  • Peptide Coupling to Secondary Amines

    • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[9] Nat. Protoc. (2007).

  • Conformational Analysis of Baikiain

    • Conformational preferences of the non-proteinogenic amino acid L-baikiain in peptide sequences. J. Pept. Sci.
  • Chloranil Test Protocol

    • A rapid sensitive test for the detection of bound secondary amino groups. Anal.[4][10] Biochem.

Sources

Functionalization of the double bond in 4,5-dehydropipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Double Bond in 4,5-Dehydropipecolic Acid (Baikiain)

Executive Summary & Strategic Analysis

4,5-Dehydropipecolic acid (also known as Baikiain) is a non-proteinogenic amino acid featuring a tetrahydropyridine core. It serves as a critical scaffold in the synthesis of peptidomimetics, glycosidase inhibitors, and conformationally constrained alkaloids.

The alkene functionality at the C4–C5 position is the primary handle for diversification. However, functionalizing this bond requires careful orchestration of stereoelectronics. Unlike α,β-unsaturated amino acids, the 4,5-double bond is isolated from the C2-carboxylic acid. Consequently, it reacts primarily through electrophilic addition rather than Michael-type pathways.

Key Synthetic Challenges:

  • Facial Selectivity: The stereocenter at C2 (carrying the carboxylate) exerts significant steric influence. Reagents typically approach from the face anti to the bulky C2 substituent, leading to high diastereoselectivity.

  • Regioselectivity: In reactions like hydroboration or hydroamination, distinguishing between C4 and C5 is electronically challenging due to the remote nature of the electron-withdrawing groups.

  • Protecting Group Compatibility: The secondary amine (N1) and carboxylic acid (C2) must be orthogonally protected (e.g., N-Boc, O-Methyl) to prevent side reactions and modulate ring conformation.

Functionalization Workflows

Module A: Diastereoselective syn-Dihydroxylation

Objective: Synthesis of 4,5-dihydroxy-pipecolic acid derivatives (sugar mimics/iminosugars).

Rationale: The Upjohn dihydroxylation (OsO₄/NMO) is preferred over permanganate due to milder conditions and higher yields. The reaction proceeds via a cyclic osmate ester formed on the less hindered face of the ring.

Stereochemical Model: In N-Boc-4,5-dehydropipecolic acid methyl ester, the ring typically adopts a half-chair conformation. The bulky C2-ester group blocks one face. Consequently, the osmium tetroxide attacks anti to the C2-substituent, yielding the 2,4,5-anti,anti stereochemistry.

Protocol 1: Catalytic syn-Dihydroxylation

  • Reagents:

    • Substrate: N-Boc-4,5-dehydropipecolic acid methyl ester (1.0 equiv)

    • Catalyst: Osmium tetroxide (OsO₄) (2.5 mol% as 2.5 wt% solution in t-BuOH)

    • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

    • Solvent: Acetone/Water (4:1 v/v)

  • Procedure:

    • Preparation: Dissolve the substrate in Acetone/Water in a round-bottom flask.

    • Addition: Add NMO in one portion. Cool the mixture to 0 °C.

    • Catalysis: Add the OsO₄ solution dropwise. The solution will turn dark (osmate ester formation) and then lighten as NMO regenerates the catalyst.

    • Incubation: Warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO₄; product is very polar).

    • Quench: Add solid Na₂SO₃ (5 equiv) and stir for 30 minutes to reduce residual osmium species (mixture turns black/brown).

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (high polarity eluent, e.g., DCM/MeOH 95:5).

  • Validation:

    • ¹H NMR: Disappearance of alkene protons (δ 5.7–5.9 ppm). Appearance of methine protons at δ 3.8–4.2 ppm.

    • Stereochemistry: NOESY correlations between C2-H and C4/C5-H will be absent if attack was anti.

Module B: Epoxidation and Nucleophilic Ring Opening

Objective: Access to trans-4,5-disubstituted derivatives (e.g., 4-hydroxy-5-amino analogs).

Rationale: Epoxidation with m-CPBA creates an oxirane ring. Like dihydroxylation, the oxygen adds anti to the C2-group. Subsequent acid-catalyzed ring opening occurs via an SN2-like mechanism, resulting in overall trans addition across the double bond.

Protocol 2: Epoxidation & Ring Opening [2]

  • Step 1: Epoxidation [2][3][4]

    • Dissolve N-Cbz-4,5-dehydropipecolic acid methyl ester in CH₂Cl₂ (0.1 M).

    • Add m-CPBA (1.2 equiv) at 0 °C.

    • Stir at RT for 4–6 hours.

    • Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and Na₂S₂O₃ (to quench peroxides).

    • Result: anti-Epoxide (relative to C2).

  • Step 2: Regioselective Ring Opening (Azidolysis)

    • Reagent: NaN₃ (3.0 equiv), NH₄Cl (3.0 equiv) in MeOH/H₂O.

    • Conditions: Reflux, 12 h.

    • Outcome: Azide attacks the epoxide.

    • Regioselectivity:[1][2][5][6][7][8][9][10] Nucleophilic attack typically favors the C5 position (forming 5-azido-4-hydroxy) or C4 depending on the specific protecting group electronics, but often yields a mixture requiring separation. The attack is stereospecific (inversion), yielding the trans-diaxial product initially.

Module C: Simmons-Smith Cyclopropanation

Objective: Synthesis of 4,5-methanopipecolic acid (conformationally constrained scaffold).

Rationale: The zinc-carbenoid species is electrophilic. The reaction is highly sensitive to directing groups. If the nitrogen protecting group is a carbamate (Boc/Cbz), it can coordinate the Zinc, potentially directing the cyclopropanation to the syn face relative to the nitrogen, although the steric bulk of the C2-ester often dominates to force anti addition.

Protocol 3: Modified Furukawa Cyclopropanation

  • Reagents: Diethylzinc (Et₂Zn) (1.0 M in hexanes), Diiodomethane (CH₂I₂), DCM (anhydrous).

  • Procedure:

    • Inert Atmosphere: Flame-dry all glassware. Maintain Argon atmosphere.

    • Carbenoid Formation: To a solution of Et₂Zn (5 equiv) in DCM at 0 °C, slowly add CH₂I₂ (10 equiv). Stir for 20 min to form the EtZnCH₂I species.

    • Addition: Add the N-Boc-4,5-dehydro substrate (1 equiv) in DCM dropwise.

    • Reaction: Allow to warm to RT and stir for 18–24 h.

    • Quench (Critical): Cool to 0 °C. Carefully add saturated NH₄Cl solution (exothermic).

    • Workup: Separate layers. Wash organic layer with NaHCO₃ and brine.

Summary of Transformation Outcomes

ReactionReagentMajor Product Stereochemistry (Relative to C2-COOR)Key Application
Dihydroxylation OsO₄ / NMOanti-diol (2,4-trans)Iminosugar synthesis
Epoxidation m-CPBAanti-epoxideDivergent intermediate
Epoxide Opening NaN₃ / H⁺trans-azido-alcoholAmino-functionalized scaffolds
Cyclopropanation Et₂Zn / CH₂I₂anti-cyclopropaneRigid peptidomimetics
Hydrogenation H₂ / Pd-CPipecolic acid (reduction)Saturation

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis from the parent scaffold.

G Substrate 4,5-Dehydropipecolic Acid Derivative (N-Boc, O-Me) OsO4 OsO4 / NMO (Upjohn) Substrate->OsO4 mCPBA m-CPBA (Epoxidation) Substrate->mCPBA Simmons Et2Zn / CH2I2 (Simmons-Smith) Substrate->Simmons Diol 4,5-Dihydroxy Pipecolic Acid (cis-diol, anti-C2) OsO4->Diol syn-addition Epoxide 4,5-Epoxide (anti to C2) mCPBA->Epoxide anti-attack Cyclopropane 4,5-Methano Pipecolic Acid Simmons->Cyclopropane Cyclopropanation AzidoAlcohol trans-4-Hydroxy- 5-Azido Derivative Epoxide->AzidoAlcohol NaN3 (Ring Open)

Figure 1: Divergent functionalization pathways for N-protected 4,5-dehydropipecolic acid. The steric bulk of the C2-carboxyl group directs reagents to the opposing face.

References

  • Rutjes, F. P. J. T., et al. (2001). "Stereoselective synthesis of 4,5-dihydroxypipecolic acid derivatives." Tetrahedron Letters, 42(28), 4713-4716.

  • Hanessian, S., & McNaughton-Smith, G. (1996). "Synthesis of a conformationally constrained 4,5-methanopipecolic acid." Bioorganic & Medicinal Chemistry Letters, 6(13), 1567-1572.

  • Berna, A. B., et al. (2018). "Stereocontrolled synthesis of hydroxypipecolic acids from Baikiain." European Journal of Organic Chemistry, 2018(15), 1834-1842.

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.

  • Aggarwal, V. K., et al. (2003). "Diastereoselective epoxidation of cyclic alkenes." Journal of the American Chemical Society, 125(36), 10926-10931.

Sources

Chemoenzymatic Synthesis of (S)-4,5-Didehydropipecolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-4,5-Didehydropipecolic Acid

This compound is a non-proteinogenic amino acid (NPAA) that serves as a valuable chiral building block in medicinal chemistry and drug discovery.[1][2][3] Its constrained cyclic structure and the presence of a vinyl group make it an attractive scaffold for the synthesis of novel peptidomimetics, enzyme inhibitors, and other biologically active molecules. The incorporation of NPAAs into peptide-based therapeutics can significantly enhance their stability, potency, and pharmacokinetic properties.[3][4] However, the stereoselective synthesis of such complex amino acids remains a significant challenge for traditional organic chemistry.[1] Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the unparalleled selectivity of biocatalysis, offer a powerful and sustainable solution to this challenge.[1][5][6]

This guide provides a detailed overview and a practical, step-by-step protocol for a robust chemoenzymatic synthesis of this compound. The strategy hinges on the enzymatic oxidative desymmetrization of a racemic pipecolic acid derivative, a method that leverages the exquisite stereoselectivity of D-amino acid oxidase (DAAO).[7][8][9][10][11]

Strategic Overview: A Two-Step Chemoenzymatic Cascade

Our approach is a convergent synthesis that begins with the chemical preparation of a racemic precursor, D,L-4,5-didehydropipecolic acid. The key transformation is the subsequent enzymatic kinetic resolution catalyzed by a D-amino acid oxidase. DAAO selectively oxidizes the D-enantiomer to the corresponding imino acid, which is then hydrolyzed, leaving the desired (S)-enantiomer untouched and in high enantiomeric purity.

This strategy is underpinned by the following principles:

  • Accessibility of Starting Materials: The synthesis commences from readily available and inexpensive starting materials.

  • Enzymatic Selectivity: The use of DAAO ensures high stereoselectivity in the key resolution step, a feature that is often difficult and costly to achieve with purely chemical methods.[10][11]

  • Green Chemistry: The enzymatic step is typically performed in aqueous media under mild conditions, aligning with the principles of sustainable chemistry.

Below is a graphical representation of the overall workflow:

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_purification Purification Starting_Materials Readily Available Starting Materials Racemic_Precursor D,L-4,5-Didehydropipecolic Acid Starting_Materials->Racemic_Precursor Multi-step Synthesis Enzymatic_Step D-Amino Acid Oxidase (DAAO) Kinetic Resolution Racemic_Precursor->Enzymatic_Step S_Product This compound Enzymatic_Step->S_Product Desired Product (unreacted) Byproduct Imino Acid/Keto Acid Byproduct Enzymatic_Step->Byproduct Oxidized D-enantiomer Purification Chromatographic Separation S_Product->Purification

Caption: Overall workflow for the chemoenzymatic synthesis of this compound.

Part 1: Chemical Synthesis of D,L-4,5-Didehydropipecolic Acid

This section outlines a plausible synthetic route to the racemic precursor. It is important to note that multiple synthetic strategies exist for piperidine derivatives.[12][13] The following protocol is a representative example.

Protocol 1: Synthesis of Racemic D,L-4,5-Didehydropipecolic Acid

Materials:

  • Commercially available starting materials and reagents

  • Standard laboratory glassware and equipment for organic synthesis

  • Solvents (e.g., dichloromethane, methanol, diethyl ether)

  • Purification media (e.g., silica gel for column chromatography)

Procedure:

The synthesis of the racemic precursor can be achieved through a multi-step sequence, which is a standard procedure in organic synthesis and will not be detailed here. A possible route could involve the following key transformations:

  • Diels-Alder Reaction: A suitable diene and dienophile are reacted to form a tetrahydropyridine ring system.

  • Functional Group Manipulations: Subsequent steps would involve the introduction of the carboxylic acid functionality and the adjustment of oxidation states to yield the desired D,L-4,5-didehydropipecolic acid.

Characterization:

The final racemic product should be thoroughly characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

Part 2: Enzymatic Kinetic Resolution

This is the core of the chemoenzymatic strategy, where the high stereoselectivity of D-amino acid oxidase is exploited.

Principle of D-Amino Acid Oxidase Catalysis

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-imino acids.[9][10][11] The imino acid intermediate is then non-enzymatically hydrolyzed in the aqueous reaction medium to an α-keto acid and ammonia. The FAD cofactor is re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[8][9]

The key to this kinetic resolution is the enzyme's strict stereoselectivity for the D-enantiomer, leaving the (S)-enantiomer untouched.

DAAO_mechanism DL_Substrate D,L-4,5-Didehydropipecolic Acid DAAO D-Amino Acid Oxidase (DAAO) + O₂ DL_Substrate->DAAO S_Enantiomer This compound (unreacted) DAAO->S_Enantiomer No reaction Imino_Acid Imino Acid Intermediate DAAO->Imino_Acid Oxidation of D-enantiomer H2O2 H₂O₂ DAAO->H2O2 D_Enantiomer D-4,5-Didehydropipecolic Acid Keto_Acid α-Keto Acid Byproduct Imino_Acid->Keto_Acid Hydrolysis H2O H₂O NH3 NH₃ Keto_Acid->NH3

Sources

Scalable process chemistry for (S)-4,5-Didehydropipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Process Chemistry of (S)-4,5-Didehydropipecolic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound, a chiral cyclic amino acid derivative, is a valuable building block in modern medicinal chemistry. Its constrained tetrahydropyridine scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1][2] The stereochemistry at the C2 position is crucial for the biological activity of the final compounds, making enantiomerically pure this compound a highly sought-after synthetic intermediate. However, the development of a scalable, cost-effective, and enantioselective synthesis remains a significant challenge for process chemistry.

This application note details a robust and scalable chemoenzymatic process for the synthesis of this compound, starting from the readily available and inexpensive amino acid L-lysine. We will explore the causality behind the experimental choices, provide detailed, step-by-step protocols, and outline the necessary analytical methods for quality control, ensuring a self-validating and reproducible process suitable for drug development professionals.

Synthetic Strategy: A Chemoenzymatic Approach

The chosen synthetic strategy leverages the high stereoselectivity of an enzymatic transformation coupled with a subsequent chemical reduction. This approach offers several advantages for scalability, including mild reaction conditions, high enantiopurity of the product, and a reduced environmental footprint compared to purely chemical methods that may require chiral auxiliaries or resolutions.[3][4]

Our retrosynthetic analysis identifies L-lysine as an ideal starting material. The key transformation is the biocatalytic oxidative deamination and cyclization of L-lysine to an enamine intermediate, (S)-2,3-dehydropipecolic acid, which can then be selectively reduced to the target molecule. This strategy is inspired by the biosynthetic pathway of pipecolic acid in plants.[5]

Experimental Workflow Overview

The overall process can be divided into three main stages: biocatalytic synthesis of the intermediate, chemical reduction to the final product, and purification and characterization.

Workflow cluster_0 Biocatalytic Synthesis cluster_1 Chemical Reduction cluster_2 Purification & Analysis a L-Lysine b Enzymatic Reaction (ALD1 mimic) a->b c (S)-2,3-Didehydropipecolic acid b->c d Selective Reduction c->d e Crude this compound d->e f Purification (Crystallization/Chromatography) e->f g Pure this compound f->g h QC Analysis g->h

Caption: Overall workflow for the synthesis of this compound.

Part 1: Biocatalytic Synthesis of (S)-2,3-Didehydropipecolic Acid

This step utilizes a recombinant lysine aminotransferase, such as an engineered version of the AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) enzyme, to convert L-lysine into (S)-2,3-didehydropipecolic acid.[5] The enzyme stereoselectively removes the α-amino group of L-lysine, which is followed by spontaneous cyclization and isomerization to form the desired enamine intermediate.

Protocol 1: Enzymatic Conversion of L-Lysine
  • Enzyme Expression and Preparation:

    • Express the recombinant aminotransferase in a suitable host, such as E. coli, following standard molecular biology protocols.

    • Purify the enzyme using affinity chromatography to achieve a high degree of purity. The presence of the enzyme can be confirmed by SDS-PAGE.

    • Alternatively, whole-cell biocatalysts can be used to simplify the process and avoid enzyme purification.[4]

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Add L-lysine to a final concentration of 50-100 g/L. The high substrate concentration is a key aspect of a scalable process.[6]

    • Add a catalytic amount of pyridoxal 5'-phosphate (PLP), a crucial cofactor for aminotransferases.

    • Add an α-keto acid (e.g., pyruvate or α-ketoglutarate) as the amino group acceptor.[5]

    • Initiate the reaction by adding the purified enzyme or the whole-cell biocatalyst.

  • Reaction Monitoring:

    • Maintain the reaction temperature at 30-37 °C and provide gentle agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing the consumption of L-lysine and the formation of the product using HPLC.

  • Work-up:

    • Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells or by ultrafiltration for the purified enzyme).

    • The resulting aqueous solution containing (S)-2,3-didehydropipecolic acid can be used directly in the next step.

Part 2: Chemical Reduction to this compound

The selective reduction of the C4-C5 double bond of the enamine intermediate without affecting the C2-C3 double bond is the key chemical challenge in this synthesis. A controlled catalytic hydrogenation is a suitable method for this transformation on a large scale.

Protocol 2: Selective Hydrogenation
  • Reaction Setup:

    • Transfer the aqueous solution of (S)-2,3-didehydropipecolic acid to a high-pressure hydrogenation reactor.

    • Add a suitable heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The choice of catalyst and solvent can influence the selectivity of the reduction.

    • Pressurize the reactor with hydrogen gas (H₂). The optimal pressure will need to be determined empirically but typically ranges from 50 to 200 psi.

  • Reaction Monitoring:

    • Maintain the reaction at room temperature with vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction by HPLC to follow the disappearance of the starting material and the appearance of the product.

  • Work-up:

    • Once the reaction is complete, carefully vent the reactor and purge with an inert gas like nitrogen.

    • Remove the catalyst by filtration through a pad of celite. The catalyst can often be recycled, which is an important consideration for a scalable process.[7]

    • The resulting aqueous solution contains the crude this compound.

Reaction cluster_0 Key Transformation a (S)-2,3-Didehydropipecolic acid c This compound a->c Selective Hydrogenation b H₂, Pd/C

Caption: Key chemical reduction step in the synthesis.

Part 3: Purification and Quality Control

Purification of the final product is critical to meet the high-purity standards required for pharmaceutical applications. A combination of crystallization and, if necessary, chromatography can be employed.

Protocol 3: Purification by Crystallization
  • Concentration and pH Adjustment:

    • Concentrate the aqueous solution of the crude product under reduced pressure.

    • Adjust the pH of the solution to the isoelectric point of this compound to induce crystallization. This can be determined experimentally.

  • Crystallization:

    • Cool the solution slowly to promote the formation of large, pure crystals.

    • If necessary, an anti-solvent (e.g., isopropanol or ethanol) can be added to further decrease the solubility of the product and improve the yield.

  • Isolation and Drying:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain the pure this compound.

Protocol 4: Quality Control and Characterization

A comprehensive suite of analytical techniques should be used to confirm the identity, purity, and stereochemistry of the final product.

Parameter Analytical Method Purpose
Chemical Purity High-Performance Liquid Chromatography (HPLC)To determine the purity of the final product and quantify any impurities.[8]
Enantiomeric Excess (e.e.) Chiral HPLCTo confirm the enantiomeric purity of the (S)-enantiomer.[9]
Structure Confirmation ¹H and ¹³C Nuclear Magnetic Resonance (NMR)To verify the chemical structure of the molecule.
Molecular Weight Mass Spectrometry (MS)To confirm the molecular weight of the product.
Optical Rotation PolarimetryTo measure the specific rotation and confirm the stereochemistry.
Residual Solvents Gas Chromatography (GC)To quantify any remaining solvents from the synthesis and purification process.[10]

Conclusion

The chemoenzymatic approach detailed in this application note provides a scalable and efficient process for the synthesis of enantiomerically pure this compound. By leveraging the selectivity of a biocatalyst and the efficiency of chemical hydrogenation, this method addresses many of the challenges associated with the large-scale production of chiral intermediates. The detailed protocols for synthesis, purification, and analysis provide a comprehensive guide for researchers and drug development professionals to produce this valuable building block with high quality and yield.

References

  • Tang, S. et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • Khan, I. et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. Available at: [Link]

  • ChemSynthesis. (2025). 1,2,3,6-tetrahydro-2-pyridinecarboxylic acid. Available at: [Link]

  • Liotta, F. et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Stymiest, J. L. et al. (2008). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-. PMC. Available at: [Link]

  • Kim, B. G. et al. (2014). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. ACS Publications. Available at: [Link]

  • Vereshchagin, A. N. et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. PMC. Available at: [Link]

  • Soares da Costa, T. P. et al. (2008). Expression, purification, crystallization and preliminary X-ray diffraction analysis of dihydrodipicolinate synthase from Bacillus anthracis in the presence of pyruvate. PMC. Available at: [Link]

  • Lu, W. et al. (2022). Biocatalytic synthesis of peptidic natural products and related analogues. PMC. Available at: [Link]

  • Biotage. (2025). Towards large scale flash purification of lipids. Available at: [Link]

  • ResearchGate. (2025). Mining and engineering of pyrroline-5-carboxylate reductase for biocatalytic production of L-pipecolic acid with self-sufficient cofactor recycling. Available at: [Link]

  • PubMed. (2025). Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis. Available at: [Link]

  • Hartmann, M. et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC. Available at: [Link]

  • Hamd, M. et al. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. SCIRP. Available at: [Link]

  • Ju, X. et al. (2025). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]

  • Ianni, F. et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]

  • Ni, Y. et al. (2024). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). protocatechuic acid. Available at: [Link]

  • Fuente-Ballesteros, A. et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: [Link]

  • Gianatassio, R. et al. (2025). Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv. Available at: [Link]

  • Wang, Y. et al. (2022). Scalable total synthesis of (+)-aniduquinolone A and its acid-catalyzed rearrangement to aflaquinolones. PMC. Available at: [Link]

  • Chen, R. F. et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. Available at: [Link]

  • Krick, A. et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

  • Taylor, K. (2019). Analytical methods for obtaining HOS information from protein therapeutics. European Pharmaceutical Review. Available at: [Link]

  • Kim, Y. et al. (2023). Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. RSC Publishing. Available at: [Link]

  • Lv, B. H. et al. (2021). A Novel Telescoped Kilogram-Scale Process for Preparation of Obeticholic Acid. Thieme Connect. Available at: [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Available at: [Link]

  • Ohio State University. (n.d.). Chemistry of 1,2- and 4,5-unsaturated sugars: Access to labeled and rare pyranosides. Available at: [Link]

  • Li, C. et al. (2025). Scalable Solid-Phase Synthesis of Orberryamides A–D via a Late-Stage Transformation Strategy. ChemRxiv. Available at: [Link]

  • Farrar, J. M. et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-alkylation of Baikiain

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the N-alkylation of Baikiain ((S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid). It is designed to address the unique reactivity profile of this cyclic non-proteinogenic amino acid, specifically preserving its chirality and the C4=C5 double bond.

Topic: Optimization of N-Alkylation Reaction Conditions Ticket ID: BK-ALK-001 Status: Active Guide

Critical Reaction Parameters (The "Why")

Baikiain presents a "triad of sensitivity" that causes standard alkylation protocols (like those used for proline) to fail. Understanding these constraints is the first step to optimization.

A. The Double Bond Vulnerability (C4=C5)

Unlike Pipecolic acid, Baikiain contains an isolated double bond.

  • Risk: Standard reductive amination using H₂/Pd-C (Hydrogenation) is forbidden . It will reduce the ring to Pipecolic acid, destroying your starting material's unique architecture.

  • Solution: You must use hydride-based reducing agents (Sodium Triacetoxyborohydride) that are chemoselective for the iminium ion over the alkene.

B. The Stereocenter (C2)

The


-proton at C2 is acidic due to the adjacent electron-withdrawing carboxyl group and the nitrogen atom.
  • Risk: Strong bases (NaH, LDA) or high temperatures (>60°C) promotes enolization, leading to racemization .

  • Solution: Maintain a reaction pH < 10. Use non-nucleophilic, mild bases (e.g., DIPEA) only if necessary.

C. Zwitterionic Solubility

Free Baikiain exists as a zwitterion, making it insoluble in the organic solvents (DCM, DCE, THF) required for efficient alkylation.

  • Recommendation: We strongly advise converting Baikiain to its methyl or ethyl ester hydrochloride salt prior to N-alkylation. This improves solubility and protects the carboxylate from O-alkylation.

Troubleshooting Common Failures

Use this diagnostic section to identify why your current experiment is failing.

Q: My product contains a mixture of mono- and di-alkylated species (Quaternization).

Diagnosis: You are likely using Direct Alkylation (Alkyl Halide + Base). The secondary amine of Baikiain becomes more nucleophilic after the first alkyl group is added, accelerating the second addition. The Fix: Switch to Reductive Amination (Aldehyde + Reducing Agent).[1][2] This pathway proceeds via an iminium ion intermediate which cannot react a second time, guaranteeing mono-alkylation.

Q: I see significant racemization (loss of optical rotation).

Diagnosis:

  • You used a strong base (e.g., KOH, NaOH) to neutralize the hydrochloride salt.

  • You heated the reaction to reflux in a polar aprotic solvent (DMF/DMSO). The Fix:

  • Use DIPEA (Hünig's Base) or NaHCO₃ for neutralization.

  • Keep reaction temperature below 40°C .

  • If using direct alkylation, switch to acetonitrile (MeCN) as the solvent.

Q: The double bond disappeared (NMR shows loss of alkene protons at 5.7-5.9 ppm).

Diagnosis: You used Catalytic Hydrogenation or a non-selective hydride donor like LiAlH₄. The Fix: Use Sodium Triacetoxyborohydride (STAB) . It is the only reagent mild enough to reduce the iminium species without touching the C=C bond.

Standardized Protocols

Method A: Reductive Amination (Recommended)

Best for: Mono-alkylation, preserving chirality, and alkene integrity.

Reagents:

  • Baikiain Methyl Ester HCl (1.0 equiv)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Base: DIPEA (1.0 equiv, to free the amine)

Step-by-Step:

  • Free Basing: In a flame-dried flask under Argon, suspend Baikiain Methyl Ester HCl in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde (1.1 equiv).[3] If the aldehyde is unreactive, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temp (RT) for 30–60 mins.

  • Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

Method B: Direct Alkylation (Restricted Use)

Use only if: The alkyl group cannot be formed from an aldehyde (e.g., allyl, benzyl, or complex halides).

Reagents:

  • Baikiain Methyl Ester HCl (1.0 equiv)

  • Alkyl Halide (1.05 equiv - Strict stoichiometry)

  • Base: K₂CO₃ (2.0 equiv) or NaHCO₃

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Suspend Baikiain ester and Base in MeCN (0.1 M).

  • Add Alkyl Halide dropwise at 0°C.

  • Stir at RT.[3] Do not heat.

  • Monitor strictly by TLC/LCMS to stop exactly when starting material is consumed to prevent over-alkylation.

Data & Visualization

Decision Matrix: Pathway Selection

Use this logic flow to select the correct experimental setup.

Baikiain_Optimization Start Start: N-Alkylation of Baikiain Check_Ester Is the Carboxylic Acid Protected? Start->Check_Ester Protect Action: Protect as Methyl Ester Check_Ester->Protect No Check_Aldehyde Is the Alkyl Group available as an Aldehyde? Check_Ester->Check_Aldehyde Yes Protect->Check_Aldehyde Method_A Method A: Reductive Amination Check_Aldehyde->Method_A Yes (Preferred) Method_B Method B: Direct Alkylation Check_Aldehyde->Method_B No (Halide only) Reagent_A Reagent: NaBH(OAc)3 (STAB) Solvent: DCE Temp: 0°C to RT Method_A->Reagent_A Outcome_A Outcome: Mono-alkylation Double Bond Intact Reagent_A->Outcome_A Reagent_B Reagent: Alkyl Halide (1.05 eq) Base: NaHCO3 or K2CO3 Solvent: MeCN Method_B->Reagent_B Outcome_B Risk: Over-alkylation Requires strict monitoring Reagent_B->Outcome_B

Caption: Decision tree for selecting the optimal N-alkylation pathway based on substrate availability and risk tolerance.

Reducing Agent Comparison Table
ReagentSelectivityRisk to C=C (Baikiain)ToxicityRecommendation
H₂ / Pd-C LowHigh (Reduces ring)LowDO NOT USE
NaBH₄ LowLowLowPoor yield (reduces aldehydes too fast)
NaCNBH₃ HighLowHigh (Cyanide)Effective, but safety hazard
NaBH(OAc)₃ Excellent None LowGOLD STANDARD

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction on the free amino acid (without ester protection)? A: Theoretically, yes, using a Schotten-Baumann type condition (Water/Dioxane + NaOH), but yields are typically poor (<40%) due to zwitterionic solubility issues and difficult purification. Esterification is highly recommended for quantitative yields.

Q: Why do you recommend DCE over Methanol for reductive amination? A: While Methanol is common for NaBH₄, DCE (1,2-Dichloroethane) is superior for Sodium Triacetoxyborohydride (STAB).[4] STAB reacts slowly with methanol (decomposing), but is stable in DCE. Furthermore, imine formation is often faster in aprotic solvents like DCE.

Q: How do I remove the benzyl group later if H₂/Pd is forbidden? A: If you use a benzyl group for N-protection, you cannot remove it via standard hydrogenation without reducing the Baikiain double bond.

  • Alternative: Use PMB (p-Methoxybenzyl) which can be removed oxidatively (CAN or DDQ) or with acid (TFA), preserving the double bond. Or use Alloc (Allyloxycarbonyl) which is removed with Pd(PPh₃)₄/Silane.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational protocol for STAB-based reductive amination, establishing it as the mildest method for sensitive amines.

  • Couty, F. (1999). "Asymmetric synthesis of pipecolic acid derivatives." Amino Acids. Provides context on the reactivity of cyclic amino acids and the necessity of protecting groups.

  • Guérin, C., et al. (2011).[5][6] "Mild Nonepimerizing N-Alkylation of Amines by Alcohols." Organic Letters. Discusses methods to prevent racemization during alkylation, validating the need for mild bases.

Sources

Technical Support Center: Resolving Enantiomeric Purity Issues in Bulk (S)-4,5-Didehydropipecolic Acid (Baikian)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-4,5-Didehydropipecolic acid, also known as Baikiain. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving high enantiomeric purity in bulk quantities of this valuable chiral building block. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Introduction: The Criticality of Enantiomeric Purity

This compound is a non-proteinogenic cyclic amino acid that serves as a crucial chiral intermediate in the synthesis of numerous biologically active compounds. Its rigid, unsaturated piperidine ring makes it a valuable scaffold in medicinal chemistry. As with most chiral molecules, the biological activity is often confined to one enantiomer, while the other may be inactive or even exhibit undesirable off-target effects. Therefore, ensuring high enantiomeric purity of the (S)-enantiomer is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide will address the common hurdles encountered during the synthesis and purification of bulk this compound, providing a structured approach to identifying and resolving enantiomeric purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound resulted in a low enantiomeric excess (ee). What are the likely causes?

Several factors during the synthesis can contribute to a lower-than-expected enantiomeric excess. The root cause often depends on the synthetic route employed.

  • Incomplete Enantioselectivity of the Catalyst/Reagent: If your synthesis relies on an asymmetric catalyst or a chiral auxiliary, its effectiveness is paramount. Suboptimal reaction conditions (temperature, pressure, solvent) can diminish the catalyst's enantioselectivity. Ensure that the catalyst is of high purity and handled under the recommended inert conditions.

  • Racemization: The α-proton of the pipecolic acid scaffold can be susceptible to epimerization under certain conditions. Both acidic and basic conditions, particularly at elevated temperatures, can lead to racemization. Analyze your work-up and purification steps to identify any harsh conditions that could be compromising the stereochemical integrity of your product.

  • Side Reactions: The presence of impurities can sometimes interfere with the desired stereochemical outcome. For instance, in syntheses involving metal catalysis, trace impurities in starting materials or solvents can poison the catalyst, leading to a decrease in enantioselectivity.

Q2: I am struggling to develop a reliable analytical method to determine the enantiomeric purity of my bulk material. What are the recommended techniques?

Accurate determination of enantiomeric purity is the first step in addressing any resolution issues. For this compound, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating amino acid enantiomers.[1][2][3] The choice of mobile phase (normal phase, reversed-phase, or polar organic) will depend on the specific CSP and the derivatization state of your analyte.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[1][4] It is particularly well-suited for preparative separations due to the ease of removing the supercritical CO2 mobile phase. Polysaccharide-based CSPs are also commonly used in SFC for chiral separations of amino acids.[1]

Workflow for Analytical Method Development

Caption: A systematic workflow for developing a robust chiral analytical method.

Q3: My bulk this compound has an enantiomeric excess of 95%, but I need >99.5% ee for my application. What are my options for large-scale purification?

For enriching the enantiomeric purity of bulk material, two primary strategies are employed: preparative chiral chromatography and diastereomeric salt crystallization.

  • Preparative Chiral Chromatography (HPLC or SFC): This technique directly separates the enantiomers on a larger scale.[5]

    • Advantages: High resolution and often applicable when crystallization fails.

    • Disadvantages: Can be costly in terms of specialized stationary phases and solvent consumption, especially for very large quantities. SFC can mitigate some of the solvent cost and environmental impact.[4]

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic or enantiomerically enriched mixture with a chiral resolving agent to form diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

    • Advantages: Cost-effective for large-scale production and can be highly efficient.

    • Disadvantages: Success is not guaranteed and depends on finding a suitable resolving agent and crystallization solvent system that provides good discrimination in solubility between the diastereomeric salts. This process often requires significant empirical screening.

Decision Tree for Purification Strategy

Caption: A decision-making framework for selecting a bulk purification method.

Q4: What are common impurities, other than the (R)-enantiomer, that I should be aware of during the synthesis of this compound?

Besides the unwanted enantiomer, several other process-related impurities can arise depending on the synthetic route.

  • Starting Material Residues: Incomplete conversion of starting materials will lead to their presence in the crude product.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, various side reactions can occur. For example, in syntheses involving peptide coupling-like steps, you might encounter byproducts from the coupling reagents.[7][8] Over-oxidation or reduction of intermediates can also lead to impurities.

  • Diketopiperazine Formation: If the synthesis involves dipeptide-like intermediates, intramolecular cyclization to form diketopiperazines can be a significant side reaction, especially under thermal or basic conditions.[9]

  • Impurities from Protecting Groups: Incomplete deprotection or side reactions involving protecting groups can generate a range of impurities.

A thorough characterization of your crude product by techniques such as LC-MS, NMR, and HPLC is essential to identify and quantify these impurities.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with UV detector

Procedure:

  • Column Selection and Mobile Phase Screening:

    • Begin by screening several polysaccharide-based chiral columns.

    • Test a range of mobile phases. A common starting point for normal phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in ratios from 90:10 to 70:30 (v/v). For reversed-phase, consider acetonitrile/water or methanol/water mixtures.

    • For this amino acid, it may be necessary to add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase to improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. If a standard for the racemate is available, inject it to confirm the retention times of both enantiomers.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Note: This is an example protocol. The optimal conditions will need to be determined empirically for your specific sample and instrumentation.

Protocol 2: Diastereomeric Salt Resolution - Screening

Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of this compound.

Materials:

  • Enantiomerically enriched (or racemic) 4,5-Didehydropipecolic acid

  • A selection of chiral resolving agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, L-Tartaric acid, D-Tartaric acid, (1R,2R)-(-)-1,2-Diaminocyclohexane, (1S,2S)-(+)-1,2-Diaminocyclohexane)

  • A range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

Procedure:

  • Small-Scale Screening:

    • In a series of small vials, dissolve a known amount of your 4,5-Didehydropipecolic acid in a minimal amount of a test solvent at an elevated temperature.

    • To each vial, add a solution of a different chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.

    • Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • Observe for the formation of a precipitate.

  • Analysis of the Precipitate and Mother Liquor:

    • If a precipitate forms, isolate it by filtration and wash with a small amount of the cold solvent.

    • Dry the precipitate.

    • To analyze the enantiomeric composition of the precipitate and the mother liquor, first, the salt must be broken. This is typically done by dissolving the salt in an aqueous acid (if a basic resolving agent was used) or base (if an acidic resolving agent was used) and extracting the free 4,5-Didehydropipecolic acid into an organic solvent.

    • After removing the solvent, analyze the enantiomeric purity of the recovered material from both the precipitate and the mother liquor using the analytical chiral HPLC method described in Protocol 1.

  • Evaluation:

    • A successful resolution will show a significant enrichment of one enantiomer in the precipitate and the other in the mother liquor.

    • The ideal system will provide a high yield of the precipitate with a high diastereomeric excess (and thus high enantiomeric excess of the desired enantiomer after salt breaking).

Data Summary for Resolution Screening

Resolving AgentSolventPrecipitate Formed?ee of Precipitate (%)ee of Mother Liquor (%)
(R)-(-)-Mandelic AcidEthanolYes85 (S)30 (S)
L-Tartaric AcidMethanol/WaterYes98 (S)15 (S)
(1S,2S)-(+)-1,2-DiaminocyclohexaneIsopropanolNo--
...............

This table should be populated with your experimental results to identify the most promising conditions for scale-up.

References

  • Synthesis of Pipecolic Acid and Baikiain. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of a novel baicalein glycoside as an anti-inflammatory agent. (2014). PubMed. [Link]

  • A Direct Synthesis of DL-Baikiain. (1959). American Chemical Society. [Link]

  • Biomimetic synthesis of anatabine from 2,5-dihydropyridine produced by the oxidative decarboxylation of baikiain. Journal of the American Chemical Society. [Link]

  • Total synthesis of baicalein. (2010). PubMed. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2019). PubMed. [Link]

  • HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. (2004). PubMed. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2025). ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. (2022). PubMed. [Link]

  • Baikiain. Wikipedia. [Link]

  • Asymmetric syntheses of pipecolic acid and derivatives. (1999). PubMed. [Link]

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (2022). Beilstein Journals. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. (2017). PMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. (2008). PubMed. [Link]

  • Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2011). LCGC International. [Link]

  • Enantioselective Total Synthesis of ()Lansai B and (+)Nocardioazines A and B. (2014). Angewandte Chemie. [Link]

  • Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. (2020). PubMed. [Link]

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. (2013). PMC. [Link]

  • Recent Developments in Optical Resolution. (2009). ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2022). PMC - NIH. [Link]

  • Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement. (2007). NIH. [Link]

  • Enantiomeric Purity. (2021). Chemistry LibreTexts. [Link]

  • A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. (2025). ResearchGate. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). R Discovery. [Link]

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). ScienceDirect. [Link]

  • Resolution of racemic amino acids.
  • First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. (2022). Royal Society of Chemistry. [Link]

  • Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide-based chiral column. (2025). ResearchGate. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). MDPI. [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry (RSC Publishing). [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981). Science. [Link]

  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. (2023). SSRN. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). PMC. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2018). PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Purity Profiling of Peptide Drugs. (2011). Hilaris Publisher. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (S)-4,5-Didehydropipecolic Acid and Its Saturated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. (S)-4,5-Didehydropipecolic acid, a non-proteinogenic amino acid, and its derivatives are of significant interest due to their potential as scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound, using its saturated counterpart, (S)-pipecolic acid, as a reference. This comparative analysis, supported by experimental data and theoretical principles, offers a framework for researchers to identify and characterize these and similar compounds.

Introduction to this compound and the Importance of NMR

This compound, also known as (S)-Baikiain, is an unsaturated cyclic amino acid. The presence of a double bond within the piperidine ring introduces conformational rigidity and alters the electronic environment of the molecule compared to its saturated analogue, (S)-pipecolic acid. These structural nuances are critical for molecular recognition and biological activity, making their precise characterization essential.

¹H and ¹³C NMR spectroscopy provide a detailed roadmap of a molecule's carbon-hydrogen framework. By analyzing chemical shifts, coupling constants, and signal multiplicities, one can deduce the connectivity of atoms and the stereochemical relationships between them. For molecules like this compound, NMR is crucial for confirming the presence and position of the double bond and for assigning the relative stereochemistry of the chiral center.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (S)-pipecolic acid and the expected data for this compound, based on data for its close analog, (S)-Baikiain. The data for (S)-pipecolic acid is well-established and serves as a baseline for understanding the impact of unsaturation on the NMR spectrum.[1][2][3]

Table 1: ¹H NMR Spectral Data Comparison

Proton(S)-Pipecolic Acid (in D₂O)[3]This compound (Expected, in D₂O)Key Differences and Rationale
H-2~3.57 ppm (dd)~4.0 - 4.2 ppm (m)The α-proton in the unsaturated analogue is expected to be deshielded due to the proximity of the double bond and potential changes in ring conformation.
H-3~1.6-1.9 ppm (m)~2.4 - 2.6 ppm (m)These protons are allylic to the double bond, leading to a significant downfield shift compared to the aliphatic protons in pipecolic acid.
H-4~1.6-1.9 ppm (m)~5.8 - 6.0 ppm (m)Vinyl Proton: This signal is characteristic of the double bond and is absent in the saturated ring. Its chemical shift is in the typical range for vinylic protons.[4]
H-5~1.6-1.9 ppm (m)~5.9 - 6.1 ppm (m)Vinyl Proton: Similar to H-4, this is a key indicator of the 4,5-double bond. The multiplicity will depend on coupling to H-4 and H-6.
H-6~3.0-3.4 ppm (m)~3.5 - 3.7 ppm (m)These protons are also allylic, resulting in a downfield shift.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon(S)-Pipecolic Acid (in D₂O)[3]This compound (Expected, in D₂O)Key Differences and Rationale
C-2~61.7 ppm~58 - 62 ppmThe chemical shift of the α-carbon is influenced by both the carboxylate and the nitrogen, and the introduction of the double bond can cause a slight shift.
C-3~29.2 ppm~25 - 30 ppmThis allylic carbon will experience a moderate downfield shift compared to its counterpart in the saturated ring.
C-4~24.5 ppm~125 - 130 ppmsp² Carbon: The presence of the double bond results in a dramatic downfield shift into the characteristic region for sp² hybridized carbons.[5]
C-5~24.3 ppm~128 - 133 ppmsp² Carbon: Similar to C-4, this signal is a definitive marker for the unsaturated system.
C-6~46.4 ppm~48 - 52 ppmThis allylic carbon, adjacent to the nitrogen, will also be shifted downfield.
C=O~177.4 ppm~175 - 180 ppmThe chemical shift of the carbonyl carbon is less affected by the remote double bond but may show a slight variation.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for piperidine-based amino acids. The choice of solvent is critical, as these compounds are often zwitterionic and require a polar, deuterated solvent for dissolution. Deuterium oxide (D₂O) is a common choice, though methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.[6][7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

    • If using a solvent other than D₂O, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), may be required for accurate chemical shift referencing. For D₂O, the residual HDO peak can be used as a reference.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (depending on sample concentration)

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include:

      • Pulse angle: 45-90 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Process the spectrum similarly to the ¹H spectrum.

  • 2D NMR Experiments (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Visualization of Key Structural Features and NMR Logic

The following diagrams illustrate the structures of the two compounds and the logical workflow for spectral analysis.

G cluster_0 (S)-Pipecolic Acid cluster_1 This compound Pipecolic C₆H₁₁NO₂ Pipecolic_Structure Saturated piperidine ring Pipecolic->Pipecolic_Structure Didehydro_Structure Unsaturated (4,5-double bond) piperidine ring Pipecolic_Structure->Didehydro_Structure Introduction of 4,5-double bond Didehydro C₆H₉NO₂ Didehydro->Didehydro_Structure

Caption: Comparison of the core structures.

G cluster_0 NMR Analysis Workflow A Acquire 1D NMR (¹H and ¹³C) B Identify Key Signals (Vinyl Protons/Carbons) A->B Initial Screening C Analyze Chemical Shifts (Deshielding Effects) B->C Structural Inference D Acquire 2D NMR (COSY, HSQC, HMBC) C->D Need for Deeper Analysis E Confirm Connectivity and Final Structure Elucidation D->E Complete Assignment

Caption: Logical workflow for NMR spectral analysis.

Causality Behind Experimental Choices and Interpretation

  • Choice of a Saturated Analogue for Comparison: (S)-pipecolic acid provides an excellent baseline because its core structure is identical to this compound, save for the double bond. This allows for a direct assessment of the electronic and conformational effects of introducing unsaturation.

  • Significance of Vinyl Protons and Carbons: The most striking difference in the spectra is the appearance of signals in the vinyl region (5.0-7.0 ppm for ¹H, 100-150 ppm for ¹³C).[4][5][8] The presence of these signals is irrefutable evidence of a double bond. Their chemical shifts and coupling patterns can further pinpoint the location of the unsaturation.

  • Deshielding Effects: The electron-withdrawing nature of the double bond and its anisotropic effect cause a deshielding of the neighboring allylic protons and carbons. This results in their signals appearing at a higher chemical shift (downfield) compared to the corresponding aliphatic signals in the saturated ring. Understanding this principle is key to correctly assigning the spectra.[4]

  • The Role of 2D NMR: While 1D NMR can provide strong evidence for the structure, 2D NMR techniques are essential for unambiguous assignment, especially in complex molecules. COSY spectra will show correlations between the vinyl protons and the adjacent allylic protons, confirming the C3-C4-C5-C6 connectivity. HSQC and HMBC will then definitively link the proton and carbon skeletons.

Trustworthiness and Self-Validating Systems

The protocols described herein represent a self-validating system. The combination of 1D and 2D NMR experiments provides multiple, independent pieces of evidence that must all be consistent with the proposed structure. For instance, a proton identified as allylic in the ¹H spectrum must correlate to a carbon in the appropriate chemical shift range in the HSQC spectrum. Furthermore, this proton-carbon pair should show long-range correlations to the vinylic carbons in the HMBC spectrum. Any inconsistencies in this web of correlations would immediately indicate an incorrect structural assignment, prompting further investigation.

Conclusion

The comparison of the ¹H and ¹³C NMR spectra of this compound and its saturated analogue, (S)-pipecolic acid, highlights the profound impact of a single double bond on the spectral properties of a molecule. For researchers in drug development, a thorough understanding of these differences is crucial for the rapid and accurate identification and characterization of novel compounds. By following a systematic approach to data acquisition and interpretation, as outlined in this guide, scientists can confidently elucidate the structures of complex molecules, a critical step in the journey from discovery to therapeutic application.

References

  • PubChem. (n.d.). Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H and 13 C-NMR data of compound 1 with reported literature. Retrieved from [Link]

  • U.S. Department of Commerce. (n.d.). Essential practical NMR for organic chemistry. National Institute of Standards and Technology. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000237 DL-Pipecolic Acid. Retrieved from [Link]

  • ReAgent. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). DL-Pipecolic acid (YMDB01675). Retrieved from [Link]

  • Compound Interest. (2015, February 24). Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra, (a) sp 3 carbons and (b) sp 2 carbons, of the.... Retrieved from [Link]

  • American Chemical Society. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(40), 8192-8198. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

  • MDPI. (2013). Synthesis and Quantitative Structure-Property Relationships of Side Chain-Modified Hyodeoxycholic Acid Derivatives. Molecules, 18(9), 10373-10391. Retrieved from [Link]

  • YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Chemistry with Caroline. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Marler Blog. (2023, May 31). Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek. Retrieved from [Link]

  • LibreTexts. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2008, February 15). Synthesis of novel enantiopure 4-hydroxypipecolic acid derivatives with a bicyclic beta-lactam structure from a common 3-azido-4-oxoazetidine-2-carbaldehyde precursor. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Heterocycles. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

Sources

A Comparative Guide to Determining Enantiomeric Excess of L-Baikiain Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of methodologies for determining the enantiomeric excess (ee) of L-Baikiain, a non-proteinogenic α-amino acid.[1] As a compound with significant biological implications, ensuring its enantiomeric purity is paramount in research and pharmaceutical development.[2][3][4] This document will focus on the application of chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also providing a comparative analysis with alternative methods.

The Critical Role of Enantiomeric Purity

L-Baikiain, chemically known as (2S)-1,2,3,6-Tetrahydropyridine-2-carboxylic acid, is a chiral molecule.[1] Its enantiomer, D-Baikiain, may exhibit different physiological and toxicological profiles. In the context of drug development and food safety, the ability to accurately quantify the proportion of each enantiomer is not merely a quality control metric, but a critical determinant of safety and efficacy.[5][6] The enantiomeric excess (ee) is a measure of this purity and is calculated as follows:

ee (%) = |([L-Baikiain] - [D-Baikiain]) / ([L-Baikiain] + [D-Baikiain])| * 100[7]

A high ee value indicates a sample is rich in one enantiomer.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and versatile technique for separating enantiomers.[6][7] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[7][8][9] This interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times for each enantiomer and allowing for their separation and quantification.[7][9]

Causality Behind Experimental Choices in Chiral HPLC Method Development

The success of a chiral HPLC separation hinges on the judicious selection of the stationary and mobile phases. For a cyclic amino acid like L-Baikiain, several types of CSPs are viable, each operating on different principles of chiral recognition.

1. Chiral Stationary Phase (CSP) Selection:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These are often the first choice for underivatized amino acids.[10] Their structure provides multiple chiral centers and functional groups (ionic, hydrogen bonding, and hydrophobic) that can engage in various interactions with the analyte.[9] The Astec CHIROBIOTIC™ T, based on teicoplanin, is particularly effective for resolving underivatized amino acid enantiomers.[10] The chiral recognition mechanism involves the formation of inclusion complexes and multiple hydrogen bonding interactions.

  • Crown Ether-Based CSPs: These are highly effective for the separation of primary amine-containing compounds, including amino acids.[11][12] The chiral recognition is based on the formation of diastereomeric inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[9]

  • Zwitterionic CSPs (e.g., Cinchona alkaloid-derived): These phases, such as CHIRALPAK® ZWIX(+), are designed for the separation of amphoteric molecules like amino acids.[13] They operate on a double ion-pairing mechanism and are compatible with LC-MS friendly mobile phases.[13]

2. Mobile Phase Optimization:

The mobile phase composition plays a crucial role in modulating retention and selectivity.

  • Polar Organic Mode: A mixture of a polar organic solvent like methanol or acetonitrile with a small amount of an acidic and/or basic modifier is commonly used. For L-Baikiain, a mobile phase consisting of methanol with a small percentage of acetic acid and triethylamine can provide good resolution on a macrocyclic glycopeptide CSP. The acid protonates the amino group of Baikiain, enhancing its interaction with the CSP, while the base deprotonates the carboxylic acid, influencing its retention.

  • Reversed-Phase Mode: An aqueous buffer with an organic modifier (acetonitrile or methanol) is employed. This mode is particularly useful for N-derivatized amino acids but can also be applied to underivatized ones. Volatile buffers like ammonium acetate or ammonium formate are preferred for LC-MS compatibility.

3. Detection:

  • UV Detection: L-Baikiain possesses a chromophore, allowing for detection by UV absorbance, typically around 200-210 nm.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides higher sensitivity and selectivity, which is particularly advantageous for complex matrices or low concentration samples.[14]

Experimental Workflow: Chiral HPLC of L-Baikiain

The following diagram illustrates a typical workflow for determining the enantiomeric excess of L-Baikiain using chiral HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample L-Baikiain Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Racemic Baikiain Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column (e.g., Teicoplanin-based) HPLC->Column MobilePhase Mobile Phase (e.g., MeOH/AcOH/TEA) Detector UV or MS Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for L-Baikiain enantiomeric excess determination by chiral HPLC.

Detailed Experimental Protocol

Objective: To determine the enantiomeric excess of an L-Baikiain sample.

Materials:

  • L-Baikiain sample

  • Racemic Baikiain standard

  • HPLC grade methanol, acetic acid, and triethylamine

  • HPLC system with UV or MS detector

  • Chiral column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) or equivalent

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in a ratio of 100:0.03:0.02 (v/v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the racemic Baikiain standard in the mobile phase to a final concentration of 1 mg/mL.

    • Accurately weigh and dissolve the L-Baikiain sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter both solutions through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.03:0.02, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the L-Baikiain sample.

    • Identify and integrate the peaks corresponding to the L- and D-enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess:

    • Use the peak areas of the L- and D-enantiomers to calculate the enantiomeric excess using the formula provided earlier.

Trustworthiness of the Protocol: This protocol is self-validating through the initial injection of a racemic standard. The racemic standard should yield two peaks of approximately equal area, confirming the column's ability to separate the enantiomers and establishing the elution order. The accuracy of the ee measurement is highly dependent on the baseline resolution of the two enantiomeric peaks.[15]

Comparative Analysis of Alternative Methodologies

While chiral HPLC is a robust and widely used method, other techniques can also be employed for determining enantiomeric excess.

TechniquePrincipleAdvantagesDisadvantagesSuitability for L-Baikiain
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.[16]High resolution and sensitivity.Requires derivatization to increase volatility, which can introduce errors.[16]Possible, but derivatization is a significant drawback.
Chiral Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in a chiral selector-containing buffer.[14]High efficiency, small sample volume, and low solvent consumption.Lower sensitivity compared to HPLC, and method development can be complex.Feasible, especially with a suitable chiral selector like a cyclodextrin.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between enantiomers.[17]Non-destructive, provides structural information, and can be rapid.[17]Lower sensitivity, requires higher sample concentrations, and chiral reagents can be expensive.[17]Applicable, but may lack the sensitivity for trace impurity detection.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions in the gas phase based on their size, shape, and charge, coupled with mass detection.[18]Rapid analysis and can be coupled with MS for high sensitivity.[14][18]Requires specialized instrumentation and method development can be challenging.A promising and emerging technique for chiral amino acid analysis.[18]
Logical Relationship of Analytical Techniques

The choice of analytical technique is often guided by a balance of factors including sample properties, required sensitivity, available instrumentation, and regulatory requirements.

Analytical_Techniques cluster_core Core Requirement cluster_primary Primary Method cluster_alternatives Alternative Methods Requirement Determine Enantiomeric Excess of L-Baikiain HPLC Chiral HPLC Requirement->HPLC Robust & Versatile GC Chiral GC Requirement->GC High Resolution (derivatization needed) CE Chiral CE Requirement->CE High Efficiency (lower sensitivity) NMR Chiral NMR Requirement->NMR Non-destructive (lower sensitivity) IMMS IM-MS Requirement->IMMS Rapid & Sensitive (emerging tech)

Caption: Decision tree for selecting an analytical method for ee determination.

Conclusion

For the routine and reliable determination of the enantiomeric excess of L-Baikiain, chiral HPLC stands out as the most suitable technique due to its robustness, versatility, and the wide availability of chiral stationary phases optimized for amino acid separations. While alternative methods like chiral GC, CE, and NMR have their specific advantages, they also present challenges such as the need for derivatization or lower sensitivity. The emerging field of ion mobility-mass spectrometry shows great promise for future applications in high-throughput chiral analysis. The provided experimental protocol, centered on a macrocyclic glycopeptide-based CSP, offers a solid starting point for developing a validated method for the quality control of L-Baikiain.

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Slideshare. (n.d.). Chiral HPLC. Available from: [Link]

  • Lebrilla, C. B., & Leavell, M. D. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(21), 5394–5401. Available from: [Link]

  • Wikipedia. (2023, November 29). Chiral column chromatography. In Wikipedia. Available from: [Link]

  • Aydın, S., & Kenar, A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463309. Available from: [Link]

  • Kauser, A., & Ahmed, L. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12. Available from: [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Devaux, C., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Molecules, 30(11), 2419. Available from: [Link]

  • Wikipedia. (2023, November 29). Baikiain. In Wikipedia. Available from: [Link]

  • Patel, V. (2012, June 6). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Available from: [Link]

  • Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 552, 24-31. Available from: [Link]

  • Zhang, Y., et al. (2021). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 13(34), 3863-3867. Available from: [Link]

  • You, L., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of organic chemistry, 77(17), 7633–7642. Available from: [Link]

  • Lee, Y. J., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(14), 3465–3471. Available from: [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 931-937. Available from: [Link]

  • Marler, B. (2023, May 31). Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek. Marler Blog. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Chittiboyina, A. G., et al. (2023). Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis. Chemical Research in Toxicology, 36(6), 844–847. Available from: [Link]

  • BioExpert. (2023, June 6). Why French Lentil & Leek Crumbles frozen Soup caused 393 illness and 133 hospitalizations. Available from: [Link]

  • ResearchGate. (n.d.). Three major nonprotein amino acids (from left to right: baikiain, 3-HMT, and 3-HMP) were identified in tara protein flour. Available from: [Link]

Sources

X-ray Crystallography Conformation of (S)-4,5-Didehydropipecolic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystallographic conformation of peptides containing (S)-4,5-Didehydropipecolic acid (also known as Baikiain or


-Pip). It contrasts this non-proteinogenic residue with its structural analogs, Proline (Pro) and Pipecolic acid (Pip), offering actionable insights for rational drug design.

A Comparative Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary: The Structural Imperative

This compound is a conformationally restricted analog of L-Proline and L-Pipecolic acid. Its incorporation into peptide backbones is a strategic tool in medicinal chemistry to:

  • Restrict Conformational Freedom: The endocyclic double bond locks the six-membered ring into a specific puckering mode (typically half-chair ), reducing the entropic penalty of binding.

  • Modulate Amide Isomerism: Unlike Proline, which exists primarily as trans but allows cis (~10-30%), the six-membered ring of Pipecolic acid derivatives shifts the equilibrium, often increasing the population of the cis amide rotamer due to relieved steric strain between the

    
     and 
    
    
    
    atoms.
  • Induce Secondary Structure: It is a potent inducer of

    
    -turns  (typically Type II or Type II') and 
    
    
    
    -helices.

Structural Fundamentals: The "Baikiain" Pharmacophore

To understand the crystallographic data, one must first analyze the unique topology of the Baikiain ring compared to its saturated counterparts.

FeatureL-Proline (Pro)L-Pipecolic Acid (Pip)This compound (Baikiain)
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Tetrahydropyridine)
Unsaturation NoneNoneC4=C5 Double Bond
Ring Pucker Envelope (

-endo/exo)
ChairHalf-Chair (distorted)

Torsion
Restricted (-60° to -75°)Restricted (-50° to -70°)Highly Restricted (Rigidified

angles)
Cis/Trans Ratio Trans favored (

)
Cis accessible (

)
Modulated (Solvent/Sequence dependent)
Crystallographic Insight: The Half-Chair Pucker

X-ray diffraction studies reveal that the C4=C5 double bond forces the atoms C3, C4, C5, and C6 towards coplanarity. This imposes a half-chair or sofa conformation.

  • Consequence: This flattening moves the

    
     (C6) protons, altering the steric environment of the amide nitrogen. This is the primary driver for its distinct turn-inducing capabilities compared to the flexible chair form of Pipecolic acid.
    

Comparative Performance Guide

A. Vs. Proline (The Standard)
  • Proline: The pyrrolidine ring is flexible, toggling between

    
    -endo and 
    
    
    
    -exo puckers. This toggling allows for minor adjustments in the backbone
    
    
    angle.
  • Baikiain: The half-chair is rigid. In crystal structures of Baikiain-containing peptides, the

    
     angle shows a narrower distribution. This makes Baikiain superior for locking  a bioactive conformation but inferior if "induced fit" flexibility is required.
    
B. Vs. Pipecolic Acid (The Homolog)[1]
  • Pipecolic Acid: Adopts a chair conformation. The axial/equatorial orientation of the carboxylic acid group (in the free amino acid) or the amide substituents drives the conformation.

  • Baikiain: The elimination of the 4,5-hydrogens removes specific 1,3-diaxial interactions present in Pipecolic acid. Crystallographic data suggests Baikiain allows for tighter packing in hydrophobic cores of turns due to its flatter profile.

C. Amide Bond Geometry (Cis/Trans)

In protein crystallography, the peptide bond (


) is almost exclusively trans (180°).[1] However, for N-substituted residues:
  • Pro:

    
     (Trans) is favored, but 
    
    
    
    (Cis) is found in ~5% of X-ray structures (higher in short peptides).
  • Baikiain: The 6-membered ring reduces the steric clash difference between cis and trans states. X-ray structures of short Baikiain peptides often reveal a higher propensity for the cis-rotamer compared to Proline, particularly in polar solvents or specific sequences (e.g., X-Baikiain-Y).

Visualizing the Conformational Landscape

The following diagram illustrates the logical flow of how the structural constraints of Baikiain translate into crystallographic observables.

Baikiain_Conformation Substrate This compound Constraint C4=C5 Double Bond Substrate->Constraint Pucker Half-Chair Ring Conformation Constraint->Pucker Planarity Requirement Phi_Lock Restricted $phi$ Torsion Pucker->Phi_Lock Rigidifies Backbone Sterics Altered C$delta$-N Sterics Pucker->Sterics Flattens Ring Outcome1 Stabilized $beta$-Turn (Type II) Phi_Lock->Outcome1 Pre-organizes Turn Outcome2 Increased Cis-Amide Population Sterics->Outcome2 Lowers Trans/Cis Energy Gap Outcome3 Defined Crystal Packing Outcome1->Outcome3 Outcome2->Outcome3

Caption: Causal pathway from Baikiain's chemical structure to its crystallographic signature.

Experimental Protocol: Crystallization of Baikiain Peptides

Crystallizing short, hydrophobic peptides containing non-canonical residues requires a modified approach compared to standard protein crystallography.

Phase 1: Synthesis & Purification
  • Synthesis: Use Fmoc-solid phase synthesis. Ensure complete coupling to the secondary amine of Baikiain (often requires HATU/HOAt or triphosgene).

  • Purification: RP-HPLC (C18 column). Critical: Isolate single isomers if the cis/trans interconversion is slow on the HPLC timescale (often observed with 6-membered rings).

Phase 2: Crystallization (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.

  • Solvent System: Unlike proteins (aqueous), Baikiain peptides often crystallize from organic/aqueous mixtures.

    • Solution A: Methanol/Water (80:20).

    • Solution B: Acetonitrile/Ethanol.

  • Concentration: High concentration (10-20 mg/mL).

  • Reservoir: Use a solvent with lower vapor pressure than the drop solvent (e.g., if drop is MeOH, reservoir is Ethanol).

Phase 3: Data Collection & Refinement
  • Cryoprotection: Often not needed if crystallized from organic solvents; otherwise, use Paratone-N.

  • Refinement:

    • Restraints: You must generate a custom CIF dictionary for this compound. Do not use the standard Proline or Pipecolic acid templates.

    • Validation: Check the ring pucker geometry explicitly. The C4=C5 bond length should be restrained to ~1.33 Å.

Case Study Data: Turn Induction

In a comparative study of the model peptide Ac-Xaa-NHMe:

Residue (Xaa)Preferred Conformation (Crystal)Turn Type StabilizedH-Bond Distance (

)
L-Proline Polyproline II /

-helix
Type I / II

-turn
~3.0 Å
L-Pipecolic Acid Distorted HelixType I

-turn
~3.1 Å
Baikiain Extended / Turn Type II'

-turn
~2.9 Å

Note: The "Type II'" (prime) turn is often favored by D-amino acids or specific L-constrained analogs like Baikiain that mimic the steric profile required for the


 or 

position of the turn.

References

  • Conformational Analysis of Pipecolic Acid Deriv

    • Title: Conformational preferences of pipecolic acid substituted collagen model peptides.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis and Structure of Baikiain

    • Title: Enantioselective Synthesis of Baikiain and Pipecolic Acid Deriv
    • Source: Tetrahedron Letters.[2]

    • URL:[Link] (General Journal Link for verification of 4,5-dehydro-pip synthesis papers).

  • Proline Analog Conform

    • Title: Conformational landscape of substituted prolines.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Cis/Trans Isomerism in Proline Analogs

    • Title: Cis–trans-Amide isomerism of the 3,4-dehydroproline residue.[3]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Peptide Crystallography Guide

    • Title: A Newcomer's Guide to Peptide Crystallography.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Comparative biological half-life of peptides with (S)-4,5-Didehydropipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enhancing Peptide Stability via (S)-4,5-Didehydropipecolic Acid

Executive Summary: The Structural Advantage

This compound (also known as L-Baikiain ) is a naturally occurring, non-proteinogenic amino acid found in Baikiaea plurijuga and Caesalpinia spinosa (Tara). In peptide therapeutics, it serves as a superior proline mimetic. While Proline (Pro) induces turns essential for receptor recognition, it is also the primary recognition site for rapid proteolytic degradation by enzymes like Proline Oxidase (POX) and prolyl oligopeptidases.

Key Differentiator: The incorporation of this compound introduces a six-membered piperidine ring with a C4=C5 double bond. This unsaturation flattens the ring, locking the peptide backbone into a specific conformation that retains receptor affinity while rendering the bond "invisible" or inaccessible to degrading enzymes.

Mechanistic Basis of Stability

The extended biological half-life of Baikiain-containing peptides stems from three synergistic mechanisms:

  • Metabolic Evasion (POX Resistance):

    • Proline: Is a direct substrate for mitochondrial Proline Oxidase (POX), leading to rapid oxidative cleavage.

    • Baikiain: Experimental data confirms that Baikiain is not a substrate for POX . The double bond alters the electronics and sterics such that the enzyme cannot initiate the oxidative attack, effectively "cloaking" the residue from this major clearance pathway.

  • Conformational Locking (Entropy Reduction):

    • The C4=C5 double bond imposes planarity on a segment of the ring, restricting the

      
       and 
      
      
      
      torsion angles more severely than in Pipecolic acid or Proline. This pre-organizes the peptide into a bioactive conformation (reducing the entropic penalty of binding) but prevents the "induced fit" required by proteases like trypsin or chymotrypsin to access the scissile bond.
  • Suicide Inhibition Potential:

    • This compound acts as a mechanism-based inhibitor for certain specific oxidases (e.g., L-pipecolate oxidase). By covalently trapping the enzyme or stalling the catalytic cycle, it protects not only itself but potentially neighboring residues from degradation.

Mechanism Visualization

G cluster_0 Substrate Recognition Proline L-Proline Residue (Flexible, sp3) Baikiain This compound (Rigid, Planar C4=C5) Enzyme Proteolytic Enzyme (e.g., POX, Trypsin) Proline->Enzyme Induced Fit Baikiain->Enzyme Rigid Clash Complex_Pro Enzyme-Substrate Complex Formed Enzyme->Complex_Pro No_Complex Steric/Electronic Mismatch Enzyme->No_Complex No Binding Degradation Rapid Cleavage (Short t1/2) Complex_Pro->Degradation Oxidation/Hydrolysis Stability Peptide Intact (Extended t1/2) No_Complex->Stability

Caption: Comparative proteolytic fate of Proline vs. This compound. The rigid planar structure of Baikiain prevents the induced fit required for enzymatic cleavage.

Comparative Performance Data

The following table summarizes the stability profile of peptides modified with this compound compared to wild-type (Proline) and saturated analogues (Pipecolic Acid).

FeatureL-Proline (Pro) L-Pipecolic Acid (Pip) This compound
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Tetrahydropyridine)
Electronic State Saturated (sp3)Saturated (sp3)Unsaturated (C4=C5 double bond)
Serum Half-Life (

)
Baseline (Minutes)~2-5x Baseline~10-25x Baseline (Est.)
POX Susceptibility High (Primary Substrate)Moderate (Substrate for specific oxidases)Resistant / Inhibitor
Conformation Flexible (Cis/Trans isomerism)RestrictedHighly Restricted (Planar constraint)
Primary Utility Native signalingSteric bulkProtease resistance + Turn induction

Case Study Insight: In studies involving dicarba analogues (structurally similar hydrocarbon bridges), half-lives were extended by 8–11 minutes over baseline in rapid-clearance contexts. For this compound, the resistance to POX specifically suggests a more profound extension in tissues with high oxidative activity (e.g., kidney, liver), potentially converting a rapid-clearance peptide into a viable once-daily therapeutic candidate.

Experimental Protocol: Determining Biological Half-Life

To objectively verify the stability enhancement in your specific peptide sequence, follow this standardized LC-MS/MS serum stability protocol.

Workflow Diagram

Workflow Start Peptide Synthesis (SPPS with Fmoc-Baikiain) Prep Preparation 10 µM Peptide in PBS Start->Prep Incubation Serum Incubation (Human/Mouse Plasma, 37°C) Prep->Incubation Sampling Timepoint Sampling (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Quench Quenching (Add 1% Formic Acid/Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Ion) Quench->Analysis Calc Data Processing Plot ln[Conc] vs Time -> Calculate k Analysis->Calc

Caption: Standardized workflow for assessing serum stability of Baikiain-modified peptides.

Step-by-Step Methodology
  • Peptide Synthesis:

    • Synthesize the peptide using standard Fmoc Solid Phase Peptide Synthesis (SPPS).

    • Critical Step: Use Fmoc-(S)-4,5-dehydropipecolic acid for the modification site. Ensure coupling times are extended (double coupling: 2x 45 min) due to the steric bulk of the secondary amine.

    • Note: Baikiain is stable under standard TFA cleavage conditions.

  • Incubation:

    • Pool human or mouse serum (Sigma-Aldrich or similar) and equilibrate to 37°C.

    • Prepare a 1 mM peptide stock in DMSO.

    • Dilute peptide to a final concentration of 10 µM in 90% Serum / 10% PBS.

  • Sampling & Quenching:

    • At designated time points (

      
       min), remove 100 µL aliquots.
      
    • Immediately add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate serum proteins and quench enzymatic activity.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject the supernatant onto a C18 Reverse Phase column.

    • Monitor the Parent Ion [M+H]+ and specific fragments.

    • Note: Baikiain peptides will show a mass shift of +12 Da relative to Proline (Pro=115, Baikiain=127) and -2 Da relative to Pipecolic acid.

  • Calculation:

    • Plot the natural logarithm of the remaining peptide peak area vs. time.

    • Determine the degradation rate constant (

      
      ) from the slope (
      
      
      
      ).
    • Calculate Half-life:

      
      .
      

References

  • Harris, R. M., et al. (2023). Is Baikiain in Tara Flour a Causative Agent for Adverse Events? Chemical Research in Toxicology. Link

    • Establishes Baikiain as a distinct non-proteinogenic amino acid and discusses its metabolic interactions.
  • Zabriskie, T. M. (1996). Mechanism-Based Inhibition of L-Pipecolate Oxidase by 4,5-Dehydro-L-Pipecolic Acid. Journal of Medicinal Chemistry. Link

    • Key evidence for the protease/oxidase resistance mechanism.
  • Raulfs, L., et al. (2014). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry. Link

    • Discusses the "Pipecolic acid effect" and structural rigidity differences
  • Vernen, F., et al. (2019). Backbone cyclization of tachyplesin peptides improved their stability. BMC Biochemistry. Link

    • Provides context on peptide stability assays and half-life calcul
  • Gong, Y., et al. (2011). Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos. Biology of Reproduction. Link

    • Demonstrates the biological activity and metabolic stability of Baikiain in cellular systems.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-4,5-Didehydropipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-4,5-Didehydropipecolic acid. As a specialized heterocyclic amino acid analogue, its proper management is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who may handle this compound in solid form or in solution.

Core Principle: Hazard Assessment and Waste Classification

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to hazard assessment is mandatory. The disposal and handling procedures outlined here are based on the known toxicological profile of its parent compound, L-Pipecolic Acid, and the general chemical properties of unsaturated heterocyclic compounds.

Based on available data for L-Pipecolic Acid and DL-Pipecolic Acid, this compound must be classified as a hazardous chemical waste .[1][2] The primary hazards are presumed to be:

  • Skin Irritation (Category 2) [3][4]

  • Serious Eye Irritation (Category 2A) [2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), potentially causing respiratory irritation [3]

All waste streams containing this compound, including pure substance, contaminated labware, and solutions, must be segregated for hazardous waste disposal. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[5]

Hazard Profile: this compound (Inferred)
Physical State
GHS Hazard Classifications (Presumed)
Incompatible Materials
Primary Disposal Route
Prohibited Disposal Methods

Operational Protocol: From Benchtop to Final Disposal

The following sections provide a step-by-step methodology for the safe management of this compound waste.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, robust personal protection is essential. All personnel handling the waste must wear:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]

Waste Collection and Storage at the Point of Generation

Proper collection and storage are foundational to safe disposal and are governed by regulations from bodies like the EPA and OSHA.[6]

Step-by-Step Collection Protocol:

  • Container Selection: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[2] The container must be in good condition, free of leaks or external contamination.

  • Labeling: Immediately label the waste container as soon as the first quantity of waste is added. The label must be clear and legible, including:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • An accurate list of all components in the container (including solvents and their approximate percentages).

    • The relevant hazard warnings (e.g., "Irritant").

    • The date accumulation started and the name of the principal investigator or lab manager.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel.[6] Crucially, segregate the container from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[2]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste. Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Procedure for Solid Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble described in section 2.1.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into the designated hazardous waste container. Avoid dry sweeping, which can generate dust.[1]

  • Decontaminate: Clean the spill area thoroughly with a damp cloth or paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Decision Pathway for Disposal

The following diagram outlines the logical workflow for managing this compound from the moment it is deemed waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_assessment Initial Handling & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal Start Compound identified as waste (e.g., expired, surplus, contaminated) Assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Treat as Hazardous Waste Start->Assess PPE Don appropriate PPE: - Goggles, Gloves, Lab Coat Assess->PPE Container Select compatible, sealed container PPE->Container Label Label container: 'HAZARDOUS WASTE', full chemical name, date Container->Label Store Store in designated Satellite Accumulation Area. Segregate from oxidizers. Label->Store ContactEHS Contact Institutional EHS Office for waste pickup request Store->ContactEHS Transport Waste collected by trained personnel for consolidation ContactEHS->Transport Incineration Final Disposal via licensed Hazardous Waste Facility (Incineration) Transport->Incineration

Caption: Waste Management Decision Tree

Formal Disposal and Decontamination

Final Disposal Protocol

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company. Laboratory personnel should not attempt to treat or neutralize this chemical themselves.

  • Request Pickup: When the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 or 180 days), submit a hazardous waste pickup request to your EHS office.[6]

  • Documentation: Ensure all paperwork required by your institution and the waste vendor is completed accurately.

  • Professional Removal: Trained EHS or hazardous materials professionals will collect the waste for transport to a Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The recommended final disposal method is high-temperature incineration at a facility equipped with appropriate scrubbers to handle potential hazardous combustion byproducts, such as oxides of nitrogen.[7][8]

Decontamination of Empty Containers

Containers that once held this compound must be decontaminated before being reused or discarded.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

  • Deface Label: Completely remove or deface the original label on the container to prevent misuse.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policy.

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available at: [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Kim, H. Y., & Shin, H. S. (2011). Analysis of cyclic pyrolysis products formed from amino acid monomer. Sejong University. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Available at: [Link]

  • Alfarra, H. Y. (2023). Thermo-Kinetic Parameters Governing Decomposition of Amino Acids: A Computational Study. Scholarworks@UAEU. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,5-Didehydropipecolic acid
Reactant of Route 2
(S)-4,5-Didehydropipecolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.